ABBV-992
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H28N6O3 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
(7R)-2-(4-phenoxyphenyl)-7-(4-prop-2-enoylpiperazin-1-yl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H28N6O3/c1-2-22(33)31-16-14-30(15-17-31)21-12-13-28-24-23(21)29-32(25(24)26(27)34)18-8-10-20(11-9-18)35-19-6-4-3-5-7-19/h2-11,21,28H,1,12-17H2,(H2,27,34)/t21-/m1/s1 |
Clave InChI |
GGGFIIVWEWVEPH-OAQYLSRUSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of ABBV-992 in B-cell Lymphoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABBV-992 is an investigational, orally bioavailable, and irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a clinically validated therapeutic target in a variety of B-cell malignancies.[2][3][4] Aberrant BCR signaling is a hallmark of many B-cell lymphomas, promoting cell proliferation and survival. This compound targets and inhibits the activity of BTK, thereby disrupting the downstream signaling cascade that is critical for the growth of malignant B cells.[1] This document provides a comprehensive overview of the mechanism of action of this compound, based on available preclinical data, and outlines its therapeutic rationale in the context of B-cell lymphoma.
Introduction to Bruton's Tyrosine Kinase and its Role in B-cell Malignancies
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in the development, activation, proliferation, and survival of B-lymphocytes.[1][2] It is an essential component of multiple signaling pathways that regulate B-cell and myeloid cell functions.[2] In many B-cell malignancies, BTK is overexpressed and the BCR pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis.[1][2] This renders BTK an attractive target for therapeutic intervention. The success of first-generation BTK inhibitors has paved the way for the development of next-generation molecules like this compound, which may offer improved selectivity and potency.
The B-cell Receptor (BCR) Signaling Pathway
The BCR signaling pathway is a complex network of proteins that is initiated upon antigen binding to the B-cell receptor. This event triggers a cascade of phosphorylation events, with BTK playing a central role.
Upon activation, BTK phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn leads to the activation of downstream signaling molecules, including protein kinase C (PKC) and the release of intracellular calcium. These events culminate in the activation of transcription factors such as NF-κB, which drive the expression of genes essential for B-cell proliferation and survival.
Molecular Mechanism of Action of this compound
This compound is an irreversible covalent inhibitor of BTK.[1] This means that it forms a stable, covalent bond with a specific cysteine residue (Cys-481) in the active site of the BTK enzyme.[5] This covalent modification permanently inactivates the kinase, preventing it from phosphorylating its substrates and propagating the downstream signaling cascade.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Stereoselective Synthesis of this compound Enabled by a Flow Diazotization and a Partial Reduction of a Pyridone - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. mdpi.com [mdpi.com]
ABBV-992: A Technical Overview of its Binding Affinity and Kinetics with Bruton's Tyrosine Kinase (BTK)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding characteristics of ABBV-992, a novel, potent, and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a validated therapeutic target for various B-cell malignancies.[1][2] this compound covalently modifies BTK, leading to the inhibition of downstream signaling and subsequent suppression of malignant B-cell growth.[3]
Executive Summary
This compound is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase.[3] Preclinical studies, notably those employing surface plasmon resonance (SPR), have elucidated the kinetic profile of this compound's interaction with BTK. While specific quantitative values for binding affinity (Ki, IC50) and complete kinetic constants (kon, koff, kinact) are not publicly available, comparative analyses position this compound as a molecule with a distinct kinetic signature compared to other clinical-stage BTK inhibitors. This guide synthesizes the available information on this compound's binding affinity and kinetics, details relevant experimental methodologies, and visualizes the pertinent biological and experimental frameworks.
Data Presentation: Binding Affinity and Kinetics
Quantitative data on the binding affinity and kinetics of this compound with BTK remains largely proprietary. However, a comparative analysis based on a 2024 conference proceeding from AbbVie researchers provides valuable insights into its kinetic profile relative to other covalent BTK inhibitors.
Table 1: Comparative Binding Kinetics of Covalent BTK Inhibitors
| Parameter | Ibrutinib | Zanubrutinib | Acalabrutinib | This compound |
| kon (Association Rate) | Most Rapid | Slower than Ibrutinib | Slower than Zanubrutinib | Slower than Acalabrutinib[4][5] |
| koff (Dissociation Rate) | Slower than Acalabrutinib & Zanubrutinib | Faster than Ibrutinib | Faster than Ibrutinib | Slowest [4][5] |
| kinact (Inactivation Rate) | Within 3-fold of other cBTKi | Highest | Within 3-fold of other cBTKi | Within 3-fold of other cBTKi[4][5] |
Table 2: Quantitative Binding Affinity and Kinetic Parameters of this compound (Data Not Publicly Available)
| Parameter | Value | Unit |
| IC50 (vs. BTK) | Data Not Available | nM |
| Ki (vs. BTK) | Data Not Available | nM |
| kon | Data Not Available | M-1s-1 |
| koff | Data Not Available | s-1 |
| kinact | Data Not Available | s-1 |
| kinact/Ki | Data Not Available | M-1s-1 |
Experimental Protocols
The following sections detail the generalized experimental methodologies relevant to the characterization of this compound's binding to BTK.
Surface Plasmon Resonance (SPR) for Covalent Inhibitors
The determination of the kinetic parameters (kon, koff, and kinact) for this compound was performed using a surface plasmon resonance (SPR) based method.[4][5] This technique allows for the real-time measurement of the binding and dissociation of an analyte (the inhibitor) to a ligand (the kinase) immobilized on a sensor surface.
Methodology Outline:
-
Immobilization of BTK: Recombinant His-tagged human BTK protein is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling or affinity capture.
-
Analyte Injection: A series of concentrations of the covalent inhibitor (e.g., this compound) are injected over the sensor surface at a constant flow rate.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate a sensorgram.
-
Kinetic Analysis: The resulting sensorgrams are fitted to a two-state kinetic model for covalent inhibitors. This model allows for the simultaneous determination of the initial non-covalent binding (Ki, which is a ratio of koff/kon for the initial complex) and the subsequent irreversible covalent bond formation (kinact).
In Vitro Kinase Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. For protein kinases like BTK, this is typically determined using an in vitro kinase assay.
Methodology Outline:
-
Reaction Setup: A reaction mixture is prepared containing recombinant BTK enzyme, a specific substrate (e.g., a peptide or protein that BTK phosphorylates), and ATP (the phosphate (B84403) donor).
-
Inhibitor Addition: The assay is performed in the presence of varying concentrations of the inhibitor (this compound).
-
Incubation: The reaction is allowed to proceed for a fixed period at a controlled temperature.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
Radiometric assays: Using 32P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the depletion of ATP using a luciferase/luciferin system.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Mandatory Visualizations
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical signaling molecule downstream of the B-cell receptor. Its activation triggers a cascade of events that are essential for B-cell proliferation, differentiation, and survival. This compound, by irreversibly inhibiting BTK, effectively blocks this signaling pathway.
Logical Relationship: Covalent Inhibition Kinetics
The interaction of a covalent inhibitor like this compound with its target is a two-step process. First, the inhibitor non-covalently binds to the target to form an initial complex. This is followed by the formation of a stable, covalent bond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Stereoselective Synthesis of this compound Enabled by a Flow Diazotization and a Partial Reduction of a Pyridone - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
A Technical Guide to the Stereoselective Synthesis of ABBV-992
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the methodology for the stereoselective synthesis of ABBV-992, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor that has advanced to Phase I clinical trials.[1][2][3] The synthesis is notable for its innovative use of flow chemistry, a novel partial reduction of a pyridone, and a highly stereoselective Ellman imine reduction to establish the key chiral center.[1][2][3][4] This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols for key steps, tabulated quantitative data, and visualizations of the synthetic workflow and the targeted biological pathway.
Introduction to this compound and its Significance
Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of various B-cell malignancies.[1][2] this compound was developed as a next-generation covalent BTK inhibitor with improved potency, selectivity, and pharmacokinetic properties.[1] The successful and scalable synthesis of this complex molecule is a critical aspect of its development, ensuring the production of sufficient quantities for preclinical and clinical studies.[1][2] The enantioselective synthesis is particularly crucial as the desired biological activity resides in a single enantiomer.
Overall Synthetic Strategy
The developed enantioselective synthesis of this compound is a multi-step process that can be broadly divided into the construction of the core pyrazolopyridine scaffold, followed by the introduction of the chiral piperidine (B6355638) moiety and final elaboration to the active pharmaceutical ingredient (API).[1] A key feature of the early stages of the synthesis is the use of flow chemistry to safely and efficiently perform a diazotization-Klingemann-Japp reaction on a multi-hectogram scale.[4] The stereochemistry is introduced later in the synthesis via a stereoselective reduction of an Ellman imine.[1][4]
Experimental Protocols: Key Reactions
Flow Diazotization and Klingemann-Japp Reaction
A critical step in the synthesis is the formation of the hydrazone intermediate (4) via a diazotization of p-phenoxyaniline (2) and subsequent Klingemann-Japp reaction with 3-oxybutanenitrile (3).[1] To manage the safety risks associated with the accumulation of diazonium salts, this reaction was transitioned to a continuous flow process.[1]
Protocol: Solutions of 4-phenoxyaniline (B93406) and 3-oxobutanenitrile (B1585553) in acetonitrile (B52724) and tert-butyl nitrite (B80452) in acetonitrile were prepared.[2] These solutions were then pumped at a defined flow rate through a reactor coil.[2] An 11-meter reactor coil with a total flow rate of 18 mL/min allowed for a 10-minute residence time, resulting in greater than 97% conversion to the product.[2] The product hydrazone (4) was isolated in good purity after precipitation with water in a batch workup, achieving a 70% yield after a 12-hour run that produced 472 g of material.[2]
Stereoselective Ellman Imine Reduction
The introduction of the chiral center is achieved through the stereoselective reduction of a sulfinylimine intermediate. This method provides high diastereoselectivity, leading to the desired enantiomer of the subsequent amine.
Protocol: The specific details of the Ellman imine reduction as applied in the this compound synthesis are proprietary to AbbVie and are not fully detailed in the public literature. However, a general procedure for such a reduction involves the formation of a tert-butanesulfinylimine from a ketone or aldehyde, followed by reduction with a hydride source such as sodium borohydride. The tert-butanesulfinyl group acts as a chiral auxiliary, directing the hydride attack to one face of the imine, thereby establishing the stereocenter. The auxiliary is then typically removed under acidic conditions.
Pyridone Partial Reduction
A novel and selective partial reduction of a pyridone ring was developed to access a key intermediate.[1] This transformation was crucial for moving the synthesis forward from the fully aromatic pyridine (B92270) precursor.
Protocol: The N-alkylated pyridone was subjected to reduction. While the publication highlights the novelty of this step, the specific reagents and conditions for this partial reduction are not detailed in the provided search results.
Acrylamide (B121943) Formation using a Masked Acrylate (B77674) Strategy
The final step of the synthesis involves the installation of the acrylamide warhead, which is responsible for the covalent and irreversible binding of this compound to BTK.[5] To improve the yield and purity of the final product, a masked acrylate strategy using 3-chloropropionyl chloride was employed.[1][4]
Protocol: The penultimate amine was acylated with 3-chloropropionyl chloride.[1] The resulting 3-chloropropionamide (B146405) intermediate was then treated with a base to effect an elimination reaction, unmasking the acrylamide and affording this compound.[1] This strategy circumvents issues encountered with the direct use of acrylic acid or acryloyl chloride, such as the formation of difficult-to-remove impurities.[2]
Quantitative Data Summary
The following tables summarize the yields for key steps in the synthesis of this compound.
| Step | Reactants | Product | Solvent(s) | Reagents/Conditions | Yield (%) | Reference |
| Hydrazone Formation (Flow) | p-phenoxyaniline, 3-oxybutanenitrile | Hydrazone (4) | MeCN | t-BuONO, flow reactor | 70 | [2] |
| Pyrazole Formation | Hydrazone (4), ethyl bromoacetate | Pyrazole (5) | Toluene | DIPEA, 100 °C | 57 | [1] |
| Pyridone Formation | Pyrazole (5), ethyl formate | Pyridone (6) | THF | NaOt-Bu, -10 °C | - | [1] |
| Deoxychlorination & SNAr | Pyridone (6) | Piperazine adduct (8) | DMA | POCl3, then N-Boc piperazine | 80 (2 steps) | [4] |
| Amidation | Ester (8) | Amide (10) | MeOH | NH3, 70 °C, 8 bar | 65 | [4] |
| Pyridine Reduction (racemic) | Amide (10) | Racemic (R/S)-10 | - | Pd(OH)2/C, H2 | 88 | [1] |
| Chiral Separation | Racemic (R/S)-10 | (R)-10 | - | Preparative chiral SFC | 41 (recovery) | [1] |
| Nosyl Cleavage | - | Amine (11) | THF | 1-decanethiol, NaOt-Bu | 95 | [2] |
| Acrylamide Formation (masked) | Amine (11) | This compound (1) | - | 3-chloropropionyl chloride, then base | - | [1] |
| Acrylamide Formation (direct) | Amine (11) | This compound (1) | DCM | Acrylic acid, T3P, DIPEA | 63 | [1] |
Visualizations
Synthetic Workflow of this compound
Caption: Overall synthetic workflow for the stereoselective synthesis of this compound.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Conclusion
The stereoselective synthesis of this compound represents a significant achievement in process chemistry, enabling the scalable production of a promising new therapeutic agent. The strategic implementation of flow chemistry for a hazardous reaction, a novel pyridone reduction, and a highly controlled stereoselective reduction are key highlights of this synthetic route. The detailed methodologies and data presented in this guide offer valuable insights for researchers and professionals in the field of drug development and organic synthesis. The successful scale-up to produce 63 g of this compound for preclinical characterization underscores the robustness and practicality of this enantioselective synthesis.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. patents.justia.com [patents.justia.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. WO2017201204A1 - ANTI-cMet ANTIBODY DRUG CONJUGATES AND METHODS FOR THEIR USE - Google Patents [patents.google.com]
ABBV-992: A Technical Guide to a Novel Bruton's Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-992 is a novel, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK) that has advanced to Phase I clinical trials.[1][2] As an orally bioavailable and irreversible covalent inhibitor, this compound targets a key enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is crucial for B-lymphocyte development, activation, proliferation, and survival.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
While the definitive chemical structure in the form of an IUPAC name or SMILES string is not yet publicly available in mainstream chemical databases, detailed information is contained within the publication "Stereoselective Synthesis of this compound Enabled by a Flow Diazotization and a Partial Reduction of a Pyridone." This publication and its supplementary materials are the primary sources for the specific chemical data.[1][2]
Based on available information, key physicochemical properties will be determined and summarized in the following table upon accessing the full publication data.
| Property | Value |
| Molecular Formula | Data pending full text access |
| Molecular Weight | Data pending full text access |
| IUPAC Name | Data pending full text access |
| SMILES String | Data pending full text access |
| Physical State | Data pending full text access |
| Solubility | Data pending full text access |
| pKa | Data pending full text access |
| LogP | Data pending full text access |
Mechanism of Action and Signaling Pathway
This compound functions as an irreversible covalent inhibitor of Bruton's tyrosine kinase.[3] BTK is a critical downstream kinase in the B-cell antigen receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn propagates the signal, leading to B-cell proliferation, differentiation, and survival.[4][5][6][7] By covalently binding to BTK, this compound blocks this signaling cascade, thereby inhibiting the growth of malignant B-cells that overexpress BTK.[3]
B-Cell Receptor Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the BCR signaling pathway by this compound.
Potency and Selectivity
Quantitative data regarding the potency (e.g., IC50) and selectivity of this compound against BTK and other kinases are expected to be detailed in dedicated pharmacological studies. This information is critical for understanding the therapeutic window and potential off-target effects. A summary of these findings will be presented in the table below as the data becomes publicly accessible.
| Parameter | Value | Assay Type |
| BTK IC50 | Data pending publication | |
| Selectivity vs. | ||
| Kinase 1 | Data pending publication | |
| Kinase 2 | Data pending publication | |
| ... | ... |
Experimental Protocols
Detailed experimental procedures are essential for the replication and validation of scientific findings. The following sections outline the general methodologies for the synthesis and biological evaluation of BTK inhibitors like this compound.
Stereoselective Synthesis of this compound
The enantioselective synthesis of this compound has been developed and scaled to produce significant quantities for preclinical characterization.[1][2] The key features of the synthesis route include:[1]
-
Flow Diazotization: A diazotization reaction enabled by flow chemistry.
-
Partial Reduction of a Pyridone: A novel and selective partial reduction of a pyridone intermediate.
-
Stereoselective Ellman Imine Reduction: A stereoselective reduction of an Ellman imine.
-
Acrylamide (B121943) Formation: An improved method for forming the acrylamide group, which is often crucial for covalent inhibition.
A detailed, step-by-step protocol is provided in the supporting information of the "Stereoselective Synthesis of this compound..." publication.
General Workflow for Stereoselective Synthesis
Caption: Key stages in the stereoselective synthesis of this compound.
BTK Kinase Inhibition Assay (Generic Protocol)
To determine the in vitro potency of this compound, a biochemical kinase assay is employed. A common method is a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)
-
ATP
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a microplate, add the test inhibitor or vehicle control (e.g., DMSO).
-
Add the recombinant BTK enzyme and the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and trigger a luminescent signal.
-
Incubate at room temperature for about 30 minutes.
-
Measure the luminescence using a plate reader.
-
The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assays for BTK Inhibition
Cell-based assays are crucial for evaluating the activity of an inhibitor in a more physiologically relevant context. These assays can measure the inhibition of downstream signaling events or cellular responses following BCR activation. An example is the measurement of B-cell activation markers, such as CD69, upon stimulation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells
-
Cell culture medium
-
Anti-IgM antibody (for BCR stimulation)
-
This compound
-
Flow cytometry antibodies (e.g., anti-CD19, anti-CD69)
-
Flow cytometer
Procedure:
-
Isolate PBMCs or B-cells from healthy donor blood.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time.
-
Stimulate the cells with anti-IgM antibody to activate the BCR pathway.
-
Incubate for an appropriate period to allow for the expression of activation markers.
-
Stain the cells with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69).
-
Analyze the cells by flow cytometry to quantify the percentage of activated B-cells (CD19+/CD69+).
-
Calculate the IC50 value based on the inhibition of B-cell activation at different concentrations of this compound.
Conclusion
This compound is a promising new entrant in the field of BTK inhibitors, with a well-defined mechanism of action and a stereoselective synthesis route. As more data from ongoing clinical trials and further preclinical studies become available, a more complete picture of its therapeutic potential will emerge. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, providing a consolidated overview of the currently available information on this compound.
References
- 1. Collection - Stereoselective Synthesis of this compound Enabled by a Flow Diazotization and a Partial Reduction of a Pyridone - Organic Process Research & Development - Figshare [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facebook [cancer.gov]
- 4. cusabio.com [cusabio.com]
- 5. B-cell receptor - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. bosterbio.com [bosterbio.com]
In Vitro Characterization of ABBV-992: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-992 is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] As a key signaling molecule in the B-cell antigen receptor (BCR) pathway, BTK is a validated therapeutic target for various B-cell malignancies.[2][3] this compound targets and binds to BTK, preventing the activation of the BCR signaling cascade and subsequently inhibiting the growth of malignant B cells that overexpress this kinase.[1] This document provides a technical guide to the in vitro characterization of this compound, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used for its evaluation.
Data Presentation
Despite a comprehensive search of publicly available scientific literature, specific quantitative in vitro potency and selectivity data for this compound (e.g., IC50, Ki, k_inact) has not been disclosed. The available information describes this compound as a novel, potent, and selective BTK inhibitor that has progressed to Phase I clinical trials, indicating that such characterization has been performed, but the results are not yet published.[2]
Mechanism of Action and Signaling Pathway
This compound functions by irreversibly binding to Bruton's tyrosine kinase, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. This pathway is essential for B-cell development, activation, proliferation, and survival.[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of downstream survival pathways. This compound's inhibition of BTK disrupts this cascade, leading to the suppression of malignant B-cell growth.[1]
Experimental Protocols
The in vitro characterization of a covalent BTK inhibitor like this compound typically involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action. While specific protocols for this compound are not publicly available, the following are standard methodologies employed in the field.
Biochemical Potency and Kinetics
Objective: To determine the kinetic parameters of BTK inhibition by this compound, including the initial binding affinity (Ki) and the rate of covalent bond formation (k_inact).
Methodology: Enzyme Inhibition Assay
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (at various concentrations)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplates
-
Plate reader capable of measuring fluorescence.
-
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
Add the BTK enzyme to the wells of the microplate.
-
Add the different concentrations of this compound to the wells and incubate for various time points to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Monitor the increase in fluorescence over time, which corresponds to the phosphorylation of the substrate by the active BTK.
-
The rate of the reaction is determined from the linear phase of the progress curves.
-
-
Data Analysis:
-
The observed rate constants of inactivation (k_obs) are plotted against the inhibitor concentrations.
-
The data are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the k_inact and Ki values.
-
Cellular Potency
Objective: To measure the ability of this compound to inhibit BTK activity within a cellular context.
Methodology: Cellular BTK Autophosphorylation Assay
-
Reagents and Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
This compound (at various concentrations)
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer
-
Antibodies for Western blotting or ELISA (e.g., anti-phospho-BTK, anti-total-BTK)
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the B-cell lymphoma cells in a 96-well plate and culture overnight.
-
Treat the cells with a dilution series of this compound for a defined period.
-
Stimulate the cells with an anti-IgM antibody to induce BCR signaling and BTK autophosphorylation.
-
Lyse the cells to release cellular proteins.
-
Quantify the levels of phosphorylated BTK (pBTK) and total BTK using an ELISA or Western blot.
-
-
Data Analysis:
-
The pBTK signal is normalized to the total BTK signal for each concentration of this compound.
-
The normalized data is plotted against the inhibitor concentration, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.
-
Kinase Selectivity
Objective: To assess the selectivity of this compound for BTK against a panel of other kinases.
Methodology: Kinome Profiling
-
Procedure:
-
This compound is tested at one or more concentrations against a large panel of purified kinases (e.g., >400 kinases).
-
The activity of each kinase is measured in the presence and absence of this compound using a standardized kinase assay format (e.g., radiometric or fluorescence-based).
-
-
Data Analysis:
-
The percent inhibition of each kinase by this compound is calculated.
-
The results are often presented as a "kinoscan" or selectivity tree to visualize the off-target interactions. A highly selective inhibitor will show strong inhibition of BTK with minimal inhibition of other kinases.
-
Conclusion
This compound is a promising covalent inhibitor of Bruton's tyrosine kinase with therapeutic potential in B-cell malignancies. While detailed in vitro characterization data is not yet publicly available, the established methodologies for evaluating covalent BTK inhibitors provide a framework for understanding its pharmacological profile. The diagrams and protocols presented in this guide offer a comprehensive overview of the key aspects of this compound's in vitro characterization for research and drug development professionals. Further publications will be necessary to provide the specific quantitative data on the potency and selectivity of this compound.
References
Preclinical Profile of ABBV-992: A Novel Bruton's Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-992 is a novel, potent, and selective Bruton's tyrosine kinase (BTK) inhibitor developed by AbbVie for the potential treatment of B-cell malignancies.[1][2][3] As an orally bioavailable, irreversible covalent inhibitor of BTK, this compound represents a targeted therapeutic approach.[1] This document provides a summary of the available preclinical information on this compound, including its mechanism of action and developmental status. Despite a comprehensive search of scientific literature, conference proceedings, and patent databases, specific quantitative preclinical pharmacology data for this compound have not been publicly disclosed. Therefore, this guide also outlines the typical preclinical data generated for a compound of this class and presents generalized experimental workflows and signaling pathways relevant to BTK inhibition.
Mechanism of Action
This compound functions by targeting and irreversibly binding to Bruton's tyrosine kinase.[1] BTK is a critical non-receptor tyrosine kinase involved in the B-cell antigen receptor (BCR) signaling pathway.[2] This pathway is essential for B-cell development, activation, proliferation, and survival.[1] In many B-cell malignancies, the BCR signaling pathway is constitutively active, promoting the growth and survival of cancerous B-cells. By covalently binding to BTK, this compound inhibits its kinase activity, thereby blocking the downstream signaling cascade. This disruption of the BCR pathway is intended to inhibit the proliferation and induce apoptosis in malignant B-cells.[1]
Developmental Status
An enantioselective synthesis of this compound has been developed and scaled to produce sufficient quantities for preclinical characterization.[2] The compound has since advanced into Phase I clinical trials to evaluate its safety, pharmacokinetics, pharmacodynamics, and efficacy in patients with B-cell malignancies.
Preclinical Pharmacology Data
Specific quantitative data from preclinical studies of this compound, such as IC50, Ki, EC50 values, detailed pharmacokinetic profiles, and in vivo efficacy and safety data, are not currently available in the public domain. Typically, a comprehensive preclinical data package for a BTK inhibitor like this compound would include the following assessments:
In Vitro Potency and Selectivity
| Parameter | Description | Typical Assay |
| Biochemical IC50 | Concentration of the inhibitor required to reduce the enzymatic activity of purified BTK by 50%. | Kinase activity assays (e.g., FRET, ELISA) |
| Cellular IC50 | Concentration of the inhibitor required to inhibit a BTK-dependent cellular process by 50%. | Cell-based assays (e.g., phosphorylation) |
| Ki | Inhibition constant, indicating the binding affinity of the inhibitor to the target enzyme. | Enzyme kinetics studies |
| EC50 | Concentration of the drug that gives a half-maximal response in a cellular assay. | Cell proliferation or apoptosis assays |
| Kinome Profiling | Assessment of the inhibitor's selectivity against a broad panel of other kinases to identify off-targets. | Kinome screening platforms |
Pharmacokinetics (ADME)
| Parameter | Description | Typical In Vivo Model |
| Absorption | The process by which the drug enters the bloodstream. Key parameters include bioavailability. | Rodent (mouse, rat) |
| Distribution | The reversible transfer of a drug from one location to another within the body. Key parameters include volume of distribution. | Rodent (mouse, rat) |
| Metabolism | The chemical alteration of the drug by the body. Key parameters include metabolic stability and identification of major metabolites. | In vitro (microsomes) |
| Excretion | The removal of the drug and its metabolites from the body. Key parameters include clearance and half-life. | Rodent (mouse, rat) |
In Vivo Efficacy
| Study Type | Description | Typical Animal Models |
| Xenograft Models | Human cancer cell lines are implanted into immunocompromised mice to evaluate the anti-tumor activity of the drug. | Nude or SCID mice with B-cell lymphoma xenografts |
| Patient-Derived Xenograft (PDX) Models | Patient tumor tissue is implanted into immunocompromised mice to better recapitulate human tumor biology. | Nude or SCID mice with patient-derived B-cell tumors |
Safety and Toxicology
| Study Type | Description |
| In Vitro Toxicology | Assesses potential toxic effects on various cell types (e.g., cytotoxicity, genotoxicity). |
| In Vivo Toxicology | Evaluates the safety profile of the drug in animal models, including maximum tolerated dose (MTD) and identification of target organs for toxicity. |
Visualizing Key Processes
While specific experimental data for this compound is unavailable, the following diagrams illustrate the generalized signaling pathway of BTK and a typical workflow for preclinical evaluation of a BTK inhibitor.
Conclusion
This compound is a promising novel BTK inhibitor that has progressed to clinical development for the treatment of B-cell malignancies. While detailed preclinical pharmacology data remains proprietary, the understanding of its mechanism of action as an irreversible BTK inhibitor provides a strong rationale for its clinical investigation. The information presented in this guide, including the generalized signaling pathways and experimental workflows, offers a framework for understanding the preclinical evaluation of compounds like this compound. As clinical data for this compound becomes available, a more complete picture of its therapeutic potential will emerge.
References
ABBV-992: An In-Depth Profile of a Selective BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-992 is a novel, orally bioavailable, and potent small molecule identified as an irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] Developed by AbbVie, this compound has advanced into Phase I clinical trials for the potential treatment of B-cell malignancies.[2][3] this compound's mechanism of action involves targeting and covalently binding to the BTK protein, thereby preventing the activation of the B-cell antigen receptor (BCR) signaling pathway. This inhibition is crucial as the BCR pathway is often dysregulated in B-cell cancers, and its blockage can impede the growth and survival of malignant B cells.[1]
Core Mechanism of Action
This compound functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme. This irreversible binding permanently deactivates the kinase, leading to a sustained inhibition of its signaling function. The targeted disruption of the BCR signaling cascade ultimately inhibits the proliferation and survival of B-cells that are dependent on this pathway.
Target Selectivity Profile
While this compound is characterized as a "selective" BTK inhibitor, specific quantitative data from broad kinase screening panels against a wide range of other kinases are not publicly available in the reviewed literature. Such panels are crucial for comprehensively defining the selectivity profile and assessing potential off-target effects. Typically, the selectivity of a kinase inhibitor is determined by comparing its potency (e.g., IC50 or Ki values) against the primary target (BTK) with its potency against a diverse array of other kinases. A highly selective inhibitor will show significantly greater potency for its intended target.
Without specific public data, a detailed quantitative comparison table cannot be provided at this time.
Experimental Protocols
Detailed experimental protocols for the specific assays used to characterize the selectivity of this compound have not been publicly disclosed. However, based on standard practices for characterizing covalent kinase inhibitors, the following methodologies are commonly employed:
Biochemical Assays for Kinase Potency and Selectivity
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Assays: These assays are often used to measure the inhibition of kinase activity. For BTK, this would involve incubating the recombinant enzyme with its substrate (e.g., a peptide containing a tyrosine residue) and ATP in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is then quantified using a specific antibody and a detectable secondary antibody.
-
Radiometric Assays: These assays, such as the filter-binding assay, measure the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. The inhibitory effect of this compound would be determined by the reduction in radioactivity of the phosphorylated substrate.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: This technology is widely used for kinase activity and inhibitor screening. It involves a europium-labeled antibody that recognizes the phosphorylated substrate and an allophycocyanin-labeled streptavidin that binds to a biotinylated substrate. Inhibition of the kinase by this compound would result in a decrease in the FRET signal.
Cellular Assays for Target Engagement and Pathway Inhibition
-
Western Blotting: To confirm target engagement in a cellular context, B-cell lymphoma cell lines can be treated with this compound. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated BTK (p-BTK) at an activating site (e.g., Y223) and downstream signaling proteins like PLCγ2. A reduction in the phosphorylation of these proteins would indicate effective target inhibition.
-
Flow Cytometry: Intracellular flow cytometry can be used to measure the phosphorylation status of BTK and downstream signaling molecules in specific cell populations after treatment with this compound. This provides a quantitative measure of pathway inhibition at the single-cell level.
-
Calcium Mobilization Assays: Activation of the BCR pathway leads to an increase in intracellular calcium levels. The effect of this compound on this process can be measured using calcium-sensitive fluorescent dyes in B-cells following BCR stimulation.
Visualizations
Signaling Pathway of BTK Inhibition
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of intervention for this compound.
References
- 1. Facebook [cancer.gov]
- 2. Collection - Stereoselective Synthesis of this compound Enabled by a Flow Diazotization and a Partial Reduction of a Pyridone - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
ABBV-992 and Its Role in the B-cell Receptor Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABBV-992 is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target in various B-cell malignancies.[1] this compound was developed to target and inhibit BTK, thereby blocking the downstream signaling cascade that promotes the proliferation and survival of malignant B-cells.[1] While this compound was advanced to Phase I clinical trials for preclinical characterization, its development has since been discontinued.[2][3] This document provides a detailed technical guide on the mechanism of action of this compound within the B-cell receptor signaling pathway, outlines relevant experimental protocols for assessing BTK inhibitors, and presents the available information on this compound.
Introduction to B-cell Receptor (BCR) Signaling
The B-cell receptor (BCR) is a crucial transmembrane protein complex on the surface of B-lymphocytes. Its primary functions are to recognize specific antigens and to initiate intracellular signaling cascades that govern B-cell activation, proliferation, differentiation, and survival. Dysregulation of the BCR signaling pathway is a hallmark of many B-cell cancers, leading to uncontrolled cell growth.
The Role of Bruton's Tyrosine Kinase (BTK) in BCR Signaling
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in the BCR signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2). This phosphorylation of PLCγ2 is a critical step that triggers a cascade of downstream events, including calcium mobilization and the activation of transcription factors, which ultimately promote B-cell proliferation and survival. Due to its central role, BTK has become a validated and important target for therapeutic intervention in B-cell malignancies.
This compound: A Potent and Selective BTK Inhibitor
This compound was identified as a novel, potent, and selective inhibitor of BTK.[3][4] As an irreversible covalent inhibitor, this compound was designed to form a permanent bond with its target enzyme, BTK, leading to sustained inhibition of its kinase activity. By inhibiting BTK, this compound effectively blocks the activation of the B-cell antigen receptor (BCR) signaling pathway, thereby preventing B-cell activation and the downstream survival signals that are critical for the growth of malignant B-cells.[1]
Quantitative Data
Specific quantitative data on the potency and selectivity of this compound, such as IC50 or Ki values from preclinical studies, are not publicly available at this time. A 2024 publication in Organic Process Research & Development by Brady et al. describes the synthesis of 63g of this compound for preclinical characterization; however, the detailed results of this characterization have not been made public.[2][3]
Experimental Protocols for Assessing BTK Inhibition
The following section details common experimental protocols used to characterize the activity of BTK inhibitors like this compound.
BTK Kinase Activity Assay
Objective: To determine the in vitro potency of an inhibitor against purified BTK enzyme.
Methodology: A common method is a biochemical assay that measures the phosphorylation of a substrate by BTK. This can be performed using various detection methods, including radioactivity, fluorescence, or luminescence.
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., containing HEPES, MgCl₂, DTT, and BSA)
-
ATP (adenosine triphosphate)
-
Specific BTK substrate (e.g., a synthetic peptide)
-
Test compound (e.g., this compound) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the BTK enzyme, the test compound, and the kinase buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature for a specific period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of BTK activity inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assays for BTK Pathway Inhibition
Objective: To assess the effect of a BTK inhibitor on the BCR signaling pathway in a cellular context.
Methodology: This can be evaluated by measuring the phosphorylation of downstream signaling molecules, such as PLCγ2, in B-cell lines.
-
Reagents and Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) at various concentrations
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer
-
Antibodies for Western blotting or ELISA (e.g., anti-phospho-PLCγ2, anti-total-PLCγ2, anti-phospho-BTK, anti-total-BTK)
-
Detection reagents for Western blotting or ELISA
-
-
Procedure:
-
Culture the B-cell line to the desired density.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period.
-
Lyse the cells to extract proteins.
-
Quantify the levels of phosphorylated and total PLCγ2 and BTK using Western blotting or ELISA.
-
Analyze the data to determine the dose-dependent effect of the inhibitor on the phosphorylation of downstream targets.
-
Visualizing the B-cell Receptor Signaling Pathway and the Action of this compound
The following diagrams illustrate the BCR signaling pathway and the proposed mechanism of action for this compound.
Caption: B-cell receptor signaling pathway and the inhibitory action of this compound on BTK.
Caption: Experimental workflow for evaluating the inhibitory activity of this compound.
Conclusion
This compound is a potent and selective irreversible inhibitor of BTK, a critical kinase in the B-cell receptor signaling pathway. By targeting BTK, this compound aimed to provide a therapeutic option for B-cell malignancies. Although its clinical development has been discontinued, the study of BTK inhibitors remains a promising area of research in oncology. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in the field of drug development and cancer biology. Further investigation into the preclinical data of this compound, should it become publicly available, would provide deeper insights into its pharmacological profile.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. abbvie.com [abbvie.com]
- 4. Collection - Stereoselective Synthesis of this compound Enabled by a Flow Diazotization and a Partial Reduction of a Pyridone - Organic Process Research & Development - Figshare [acs.figshare.com]
ABBV-992: A Technical Overview of a Novel Bruton's Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on ABBV-992. Comprehensive details regarding its intellectual property, specific quantitative data, and detailed experimental protocols are limited as the compound is under active development by AbbVie and much of the information is proprietary.
Executive Summary
This compound is an orally bioavailable, irreversible, and covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway.[1] Developed by AbbVie, this compound has been identified as a potent and selective BTK inhibitor and has advanced into Phase I clinical trials for the treatment of B-cell malignancies.[2] Its mechanism of action involves the targeted inhibition of BTK, thereby disrupting downstream signaling pathways essential for the proliferation and survival of malignant B-cells.[1] This technical guide provides an in-depth overview of the core intellectual property, mechanism of action, and available data on this compound.
Core Intellectual Property Landscape
Specific patent applications definitively covering this compound are not yet publicly available. However, the intellectual property landscape for Bruton's tyrosine kinase inhibitors is extensive. AbbVie has a significant patent portfolio related to BTK inhibitors, although a direct link to this compound cannot be definitively established from the public record. The development of a novel, potent, and selective BTK inhibitor, as described in a recent publication on its stereoselective synthesis, suggests that patent applications covering the composition of matter, formulations, and methods of use for this compound have likely been filed and are pending publication.
Mechanism of Action: Targeting the BCR Signaling Pathway
This compound functions by irreversibly binding to and inhibiting the activity of Bruton's tyrosine kinase (BTK). BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) pathway. Upon antigen binding to the BCR, a cascade of signaling events is initiated, leading to B-cell activation, proliferation, and survival. BTK plays a central role in this process by activating downstream pathways.
By inhibiting BTK, this compound effectively blocks the activation of these downstream survival pathways.[1] This disruption of the BCR signaling cascade leads to an inhibition of the growth of malignant B-cells that overexpress BTK, which is a common characteristic of many B-cell cancers.[1]
Quantitative Data
Detailed quantitative data on the biological activity of this compound, such as IC50 values for BTK inhibition, cellular potency, and in vivo efficacy, are not yet publicly available. Pharmaceutical companies typically disclose such data in patent applications or at scientific conferences as the clinical development progresses. The tables below are structured to accommodate this information once it becomes available.
Table 1: In Vitro Potency of this compound (Data Not Publicly Available)
| Target | Assay Type | IC50 (nM) |
| BTK | Biochemical Assay | Data not available |
| BTK | Cellular Assay | Data not available |
Table 2: Kinase Selectivity Profile of this compound (Data Not Publicly Available)
| Kinase | % Inhibition at [Concentration] |
| Kinase 1 | Data not available |
| Kinase 2 | Data not available |
| Kinase 3 | Data not available |
Table 3: Preclinical Pharmacokinetic Properties of this compound (Data Not Publicly Available)
| Species | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| Mouse | Oral | Data not available | Data not available | Data not available | Data not available |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the biological characterization of this compound are proprietary to AbbVie. However, a general workflow for the preclinical evaluation of a novel BTK inhibitor can be outlined.
A key published experimental protocol is for the enantioselective synthesis of this compound. This multi-step synthesis was developed and scaled up to produce significant quantities of the compound for preclinical studies.[2] The process highlights the use of flow chemistry for a diazotization-Klingemann-Japp reaction and a stereoselective reduction of an Ellman imine as key steps.[2]
Clinical Development
This compound is currently being evaluated in a Phase I clinical trial (NCT04804254). This study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in adult participants with various B-cell cancers. The trial is investigating this compound both as a monotherapy and in combination with other agents.
Future Outlook
This compound represents a promising next-generation BTK inhibitor with the potential to offer a new therapeutic option for patients with B-cell malignancies. As the clinical development of this compound progresses, more detailed information regarding its efficacy, safety profile, and intellectual property is expected to become publicly available through scientific publications, conference presentations, and patent disclosures. The data generated from the ongoing Phase I trial will be crucial in determining the future development path of this novel agent.
References
Methodological & Application
Application Notes and Protocols for the Evaluation of BTK Inhibitors in B-cell Lymphoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a clinically validated target in various B-cell malignancies. It is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1][2] Small molecule inhibitors of BTK have shown significant therapeutic efficacy. This document provides detailed application notes and protocols for the preclinical evaluation of BTK inhibitors, using ABBV-992 as a representative example, in B-cell lymphoma xenograft models.
Disclaimer: Publicly available data on the specific use of this compound in B-cell lymphoma xenograft models is limited. The following protocols and data tables are presented as a representative guide for the evaluation of a potent and selective BTK inhibitor in a preclinical setting, based on established methodologies for similar compounds.
This compound: A Novel BTK Inhibitor
This compound is a novel, potent, and selective Bruton's tyrosine kinase (BTK) inhibitor that was advanced to Phase I clinical trials.[3][4] As an orally bioavailable and irreversible covalent inhibitor, this compound targets and binds to BTK, thereby preventing the activation of the B-cell antigen receptor (BCR) signaling pathway.[2] This inhibition blocks downstream survival pathways, leading to the suppression of malignant B-cell growth.[2]
Key Concepts in B-cell Lymphoma Xenograft Models
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are crucial tools in preclinical oncology research. They allow for the in vivo assessment of a compound's anti-tumor efficacy and mechanism of action. In the context of B-cell lymphoma, these models involve the implantation of human lymphoma cells or patient tumor tissue into immunocompromised mice.
Signaling Pathway of BTK in B-cell Lymphoma
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Caption: Simplified diagram of the BTK signaling cascade in B-cell lymphoma and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for establishing and utilizing B-cell lymphoma xenograft models to evaluate a BTK inhibitor like this compound.
Protocol 1: Establishment of a Subcutaneous B-cell Lymphoma Xenograft Model
This protocol describes the establishment of a cell line-derived xenograft (CDX) model, a common starting point for efficacy studies.
1. Cell Culture:
- Culture a human B-cell lymphoma cell line (e.g., TMD8 for Diffuse Large B-cell Lymphoma) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the logarithmic growth phase and assess viability using trypan blue exclusion.
2. Animal Model:
- Use immunodeficient mice (e.g., NOD/SCID or NSG mice), aged 6-8 weeks.
- Allow mice to acclimatize for at least one week before the experiment.
3. Tumor Cell Implantation:
- Resuspend the harvested lymphoma cells in a sterile, serum-free medium or a mixture with Matrigel.
- Inject approximately 5-10 x 10^6 cells subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
Protocol 2: In Vivo Efficacy Study of a BTK Inhibitor
This protocol outlines the procedure for evaluating the anti-tumor activity of a BTK inhibitor in the established xenograft model.
1. Treatment Groups:
- Vehicle Control: Administer the vehicle solution used to formulate the BTK inhibitor.
- Treatment Group(s): Administer the BTK inhibitor at various dose levels.
- Positive Control (Optional): A standard-of-care agent for B-cell lymphoma.
2. Drug Administration:
- Based on the compound's properties, administer the BTK inhibitor via an appropriate route (e.g., oral gavage for an orally bioavailable compound like this compound).
- Administer treatment daily or according to a predetermined schedule for a specified duration (e.g., 21-28 days).
3. Data Collection:
- Measure tumor volumes and body weights 2-3 times per week.
- Monitor the overall health and behavior of the mice daily.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.
4. Endpoint Analysis:
- Primary Endpoint: Tumor Growth Inhibition (TGI).
- Secondary Endpoints:
- Tumor weight at the end of the study.
- Analysis of biomarkers in tumor tissue (e.g., BTK occupancy, phosphorylation of downstream targets).
- Assessment of apoptosis (e.g., TUNEL staining).
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical xenograft study.
Caption: A stepwise workflow for conducting an in vivo efficacy study using a B-cell lymphoma xenograft model.
Data Presentation
Quantitative data from xenograft studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Hypothetical In Vivo Efficacy of this compound in a TMD8 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, QD) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1500 ± 150 | - | 2.5 ± 1.0 |
| This compound | 10 | 750 ± 90 | 50 | 1.8 ± 1.2 |
| This compound | 30 | 300 ± 50 | 80 | 0.5 ± 1.5 |
| This compound | 100 | 50 ± 20 | 97 | -1.0 ± 1.8 |
Table 2: Hypothetical Pharmacodynamic Biomarker Analysis in TMD8 Tumors
| Treatment Group | Dose (mg/kg) | BTK Occupancy (%) ± SEM | p-BTK (Y223) Inhibition (%) ± SEM | p-PLCγ2 (Y759) Inhibition (%) ± SEM |
| Vehicle Control | - | 0 | 0 | 0 |
| This compound | 30 | 95 ± 3 | 92 ± 5 | 88 ± 6 |
Conclusion
The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for the preclinical evaluation of BTK inhibitors like this compound in B-cell lymphoma xenograft models. Rigorous and well-documented studies are essential for advancing our understanding of novel cancer therapeutics and for making informed decisions in the drug development process. While specific preclinical data for this compound is not extensively published, the provided methodologies are standard in the field and can be adapted for the evaluation of any potent BTK inhibitor.
References
Application Notes and Protocols: Determining the Dose-Response of ABBV-992 in the TMD8 Lymphoma Cell Line
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ABBV-992 is a potent and selective irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][3] In certain B-cell malignancies, such as the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), cancer cells are dependent on chronic BCR signaling for their survival. The TMD8 cell line, derived from an ABC-DLBCL, is a widely used preclinical model to study the efficacy of BTK inhibitors. This document provides a detailed protocol for determining the dose-response curve and IC50 value of this compound in the TMD8 cell line.
Principle
The anti-proliferative effect of this compound on TMD8 cells can be quantified by measuring cell viability across a range of drug concentrations. A common method for this is the use of a luminescent cell viability assay, such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.[4] By treating TMD8 cells with serial dilutions of this compound for a defined period (e.g., 72 hours), a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be calculated. This IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cell population and is a key parameter for assessing the potency of the compound.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on TMD8 Cell Viability
| This compound Concentration (nM) | Log Concentration | % Cell Viability (Mean) | Standard Deviation |
| 0 (Vehicle Control) | - | 100.0 | 5.0 |
| 0.1 | -1.0 | 98.2 | 4.5 |
| 0.3 | -0.52 | 91.5 | 3.8 |
| 1.0 | 0.0 | 75.4 | 4.1 |
| 3.0 | 0.48 | 52.1 | 3.2 |
| 10.0 | 1.0 | 28.7 | 2.5 |
| 30.0 | 1.48 | 12.3 | 1.8 |
| 100.0 | 2.0 | 5.6 | 1.1 |
| 300.0 | 2.48 | 2.1 | 0.8 |
| 1000.0 | 3.0 | 0.8 | 0.5 |
Summary of Results:
-
IC50 Value: Based on the hypothetical data, the calculated IC50 of this compound in the TMD8 cell line is approximately 3.5 nM . This is comparable to the reported IC50 value for another BTK inhibitor, tirabrutinib, in the same cell line (3.59 nM).[4]
Experimental Protocols
Materials
-
TMD8 cell line (ABC-DLBCL)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Cell Culture and Maintenance
-
Culture TMD8 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3][5][6]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain a cell density of approximately 1-3 x 10^5 cells/mL.[6]
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
Experimental Procedure for Dose-Response Assay
-
Cell Seeding:
-
Harvest TMD8 cells and perform a cell count.
-
Resuspend the cells in fresh culture medium to a final concentration of 2 x 10^5 cells/mL.
-
Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[7]
-
Incubate the plate for 2-4 hours to allow cells to settle.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to prepare 2X working solutions of the desired final concentrations (e.g., 2000 nM, 600 nM, 200 nM, etc.).
-
Add 50 µL of the 2X working solutions to the corresponding wells of the 96-well plate containing the cells.
-
For the vehicle control wells, add 50 µL of culture medium containing the same final concentration of DMSO as the drug-treated wells.
-
Include wells with medium only to serve as a background control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
-
Cell Viability Measurement (Using CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).
-
Plot the percent cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.
-
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. Collection - Stereoselective Synthesis of this compound Enabled by a Flow Diazotization and a Partial Reduction of a Pyridone - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. TMD8-BTK-T474I-KI-1C1 Cell Line - Kyinno Bio [kyinno.com]
- 4. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMD8-BTK-A428D-KI-1B4 Cell Line - Kyinno Bio [kyinno.com]
- 6. TMD8-BTK-C481S-KI-1B3 Cell Line - Kyinno Bio [kyinno.com]
- 7. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: OCI-LY10 Cell Line Response to ABBV-992 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The OCI-LY10 cell line, derived from a patient with Diffuse Large B-cell Lymphoma (DLBCL) of the Activated B-cell-like (ABC) subtype, is a critical in vitro model for studying lymphomagenesis and evaluating novel therapeutic agents.[1][2][3] ABC-DLBCL is often characterized by chronic active B-cell receptor (BCR) signaling, making it dependent on key components of this pathway for survival and proliferation.[4] The OCI-LY10 cell line harbors mutations in CD79A and MYD88, which contribute to the constitutive activation of the BCR signaling pathway.[1][5]
ABBV-992 is a potent and selective, orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[6][7] BTK is a critical non-receptor kinase downstream of the B-cell receptor, playing a pivotal role in B-cell development, activation, proliferation, and survival.[6][8] By inhibiting BTK, this compound effectively blocks the BCR signaling pathway, leading to the suppression of malignant B-cell growth.[6] This document provides detailed application notes and protocols for studying the response of the OCI-LY10 cell line to this compound treatment, including representative data and methodologies.
Data Presentation: Representative Response of OCI-LY10 to this compound
The following tables summarize hypothetical, yet representative, quantitative data on the effects of this compound on the OCI-LY10 cell line. These values are based on the known mechanism of BTK inhibitors in BCR-dependent cell lines.
Table 1: Cell Viability of OCI-LY10 Cells Following this compound Treatment
| This compound Concentration (nM) | Mean Percent Viability (72h) | Standard Deviation |
| 0 (Vehicle Control) | 100% | 4.5% |
| 1 | 85.2% | 5.1% |
| 10 | 62.5% | 4.8% |
| 50 | 41.3% | 3.9% |
| 100 | 25.8% | 3.2% |
| 500 | 10.1% | 2.5% |
| 1000 | 5.6% | 1.8% |
Table 2: Apoptosis Induction in OCI-LY10 Cells by this compound
| Treatment (48h) | Percent of Apoptotic Cells (Annexin V+) | Standard Deviation |
| Vehicle Control | 4.8% | 1.2% |
| This compound (100 nM) | 45.2% | 3.7% |
Table 3: Inhibition of BTK Signaling in OCI-LY10 Cells
| Treatment (24h) | Relative p-BTK (Y223) / total BTK | Standard Deviation |
| Vehicle Control | 1.00 | 0.12 |
| This compound (100 nM) | 0.15 | 0.04 |
Experimental Protocols
Protocol 1: OCI-LY10 Cell Culture and Maintenance
-
Cell Line: OCI-LY10 (human, female, lymphoblast-like).[1][2][3]
-
Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% heat-inactivated fetal bovine serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Split the culture every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2.0 x 10^6 cells/mL. Centrifuge cells at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed media.
Protocol 2: this compound Stock Preparation and Dilution
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all treatments, including the vehicle control, is less than 0.1%.
Protocol 3: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed OCI-LY10 cells in a 96-well, opaque-walled plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Treatment: Add 100 µL of the 2x concentrated this compound working solutions to the respective wells to achieve the final desired concentrations. Include wells with vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed OCI-LY10 cells in a 6-well plate at a density of 1 x 10^6 cells/mL. Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes and wash once with cold 1x PBS.
-
Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V positive cells are considered apoptotic.
Protocol 5: Western Blotting for BTK Pathway Inhibition
-
Cell Treatment and Lysis: Treat OCI-LY10 cells with this compound (e.g., 100 nM) or vehicle control for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-BTK (Y223), total BTK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated BTK signal to the total BTK signal.
Mandatory Visualizations
Caption: BCR signaling pathway and the inhibitory action of this compound on BTK.
Caption: Workflow for evaluating this compound's effect on OCI-LY10 cells.
References
- 1. Cellosaurus cell line OCI-Ly10 (CVCL_8795) [cellosaurus.org]
- 2. knowledge.lonza.com [knowledge.lonza.com]
- 3. OCI-LY-10 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Survival of human lymphoma cells requires B-cell receptor engagement by self-antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. Collection - Stereoselective Synthesis of this compound Enabled by a Flow Diazotization and a Partial Reduction of a Pyridone - Organic Process Research & Development - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Engineering BaF3-BTK Cell Lines for ABBV-992 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, survival, and differentiation.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a key target for therapeutic intervention.[2] ABBV-992 is a novel, potent, and selective irreversible covalent inhibitor of BTK with potential antineoplastic activity.[1][3]
The murine pro-B cell line, Ba/F3, is dependent on interleukin-3 (IL-3) for its survival and proliferation. This cell line can be genetically engineered to express a constitutively active form of a kinase, thereby rendering its survival dependent on the activity of that kinase and independent of IL-3. This characteristic makes engineered Ba/F3 cells a robust and widely used platform for screening kinase inhibitors in a cellular context.
These application notes provide detailed protocols for the generation of stable BaF3 cell lines expressing a constitutively active form of BTK (BaF3-BTK) and their use in screening for the inhibitory activity of compounds such as this compound.
Data Presentation
Due to the limited publicly available data on the cellular potency of this compound in BaF3-BTK cell lines, this section provides data for the well-characterized, first-in-class BTK inhibitor, Ibrutinib, as a reference. This data illustrates the expected outcomes from the screening protocol outlined below.
Table 1: Potency of the Reference BTK Inhibitor Ibrutinib
| Compound | Target | Assay Type | Potency (IC50/GI50) | Cell Line |
| Ibrutinib | BTK | Biochemical | 0.5 nM | N/A |
| Ibrutinib | Proliferation | Cell-based | > 10 µM | Parental Ba/F3 |
Note: The high GI50 value in parental Ba/F3 cells is expected, as their growth is IL-3 dependent, not BTK dependent.
Signaling Pathway and Experimental Workflow
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors such as PLCγ2. This, in turn, triggers a cascade of signaling events that promote cell survival and proliferation through pathways like NF-κB and MAPK. This compound, as a BTK inhibitor, is designed to block these downstream signals.
Experimental Workflow for this compound Screening
The workflow for engineering and screening with BaF3-BTK cells involves several key stages, from vector construction to data analysis.
Experimental Protocols
Protocol 1: Generation of Stable BaF3-ETV6-BTK Cell Lines
This protocol describes the generation of Ba/F3 cells that are dependent on BTK activity for survival. This is achieved by introducing a fusion construct of the ETV6 dimerization domain and the BTK kinase domain (ETV6-BTK), which results in constitutive kinase activation. The vector also contains a puromycin resistance gene for selection.
Materials:
-
Parental Ba/F3 cells
-
Complete growth medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 10 ng/mL murine IL-3
-
Selection medium: Complete growth medium with 1-2 µg/mL Puromycin, without IL-3
-
Expression vector: pMSCV-puro containing the ETV6-BTK fusion gene
-
Transfection reagent (e.g., Lipofectamine™ 3000 or electroporation system)
-
6-well and 96-well culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture:
-
Culture parental Ba/F3 cells in complete growth medium.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection:
-
On the day of transfection, ensure Ba/F3 cells are in the logarithmic growth phase.
-
Follow the manufacturer's protocol for your chosen transfection reagent or electroporation system to introduce the ETV6-BTK expression vector into the Ba/F3 cells.
-
As a negative control, transfect a separate population of cells with an empty vector.
-
-
Selection of Stable Transfectants:
-
48 hours post-transfection, pellet the cells by centrifugation (300 x g for 5 minutes) and resuspend in fresh complete growth medium.
-
Transfer the cells to a larger culture flask and add puromycin to the final selection concentration (e.g., 1.5 µg/mL).
-
After 2-3 days of puromycin selection in the presence of IL-3, wash the cells with PBS to remove IL-3 and resuspend them in selection medium (with puromycin, without IL-3).
-
Monitor the cells every 2-3 days. The untransfected cells will die off within 7-10 days.
-
Replenish the selection medium as needed. The surviving cells are now dependent on BTK activity.
-
-
Validation of BTK Expression:
-
Once a stable population of IL-3 independent cells is established, validate the expression of the ETV6-BTK fusion protein.
-
Prepare cell lysates from the engineered BaF3-BTK cells and parental Ba/F3 cells.
-
Perform a Western blot using an antibody specific for BTK to confirm the presence of the ETV6-BTK protein at the expected molecular weight.
-
Protocol 2: Screening of this compound using BaF3-BTK Cells
This protocol outlines a cell viability assay to determine the potency (IC50) of this compound in the engineered BaF3-BTK cell line.
Materials:
-
Validated BaF3-ETV6-BTK cells
-
Assay medium: RPMI-1640, 10% FBS, 1% Penicillin/Streptomycin (IL-3 free)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
White, flat-bottom 96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture BaF3-BTK cells in assay medium.
-
Count the cells and adjust the density to 2 x 10^4 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate (1,000 cells/well).
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in assay medium. A typical 10-point, 3-fold dilution series might start from 10 µM.
-
Include a "vehicle control" (DMSO only) and a "no cells" control (medium only).
-
Add 50 µL of the diluted compound solutions to the corresponding wells of the 96-well plate containing the cells. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no cells" control wells).
-
Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability.
-
Plot the normalized viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
-
Conclusion
The Ba/F3 cell-based assay provides a specific and reproducible method for evaluating the potency of BTK inhibitors like this compound. By engineering these cells to be dependent on BTK for survival, this system offers a clean and physiologically relevant model for assessing on-target drug activity. The detailed protocols provided herein should enable researchers to successfully establish and utilize this platform for kinase inhibitor screening and characterization.
References
Animal Models for Evaluating the Efficacy of ABBV-992, a Bruton's Tyrosine Kinase (BTK) Inhibitor
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-992 is a potent and selective irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target.[1] Preclinical evaluation of this compound in relevant animal models is a crucial step in its development pipeline, providing essential data on efficacy, pharmacodynamics, and potential therapeutic indications. This document provides detailed application notes and protocols for utilizing various animal models to study the in vivo efficacy of this compound.
While specific preclinical data for this compound is not extensively published, the protocols outlined below are based on established methodologies for evaluating other BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib (B611923) in similar models of B-cell malignancies.
Signaling Pathway Targeted by this compound
This compound targets and inhibits BTK, thereby disrupting the downstream signaling cascade of the B-cell receptor. This inhibition ultimately hinders the proliferation and survival of malignant B-cells.
References
Application Notes and Protocols for ABBV-992 Solution Preparation in Preclinical In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-992 is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] It targets the B-cell antigen receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[2][3] As a potent and selective BTK inhibitor that has advanced to Phase I clinical trials, its preclinical evaluation in in vivo models is a critical step in its development.[2][3] Proper solution preparation is paramount for ensuring accurate dosing, bioavailability, and the overall reliability of in vivo studies. This document provides detailed protocols and application notes for the preparation of this compound solutions for oral administration in preclinical research settings, particularly in rodent models.
Physicochemical Properties and Solubility Considerations
While specific solubility data for this compound in various solvents is not publicly available, it is common for small molecule kinase inhibitors to exhibit low aqueous solubility. This necessitates the use of specific vehicles and formulation strategies to achieve a homogenous and stable suspension or solution suitable for in vivo administration. The information available on the synthesis of related compounds suggests that surfactants like Tween 20 can be used to improve the solubility of intermediates, hinting that the final compound may also have limited aqueous solubility. Therefore, the selection of an appropriate vehicle is a critical first step.
Recommended Vehicles for Oral Administration
Based on established practices for in vivo studies of other BTK inhibitors and small molecule drugs, the following vehicles are recommended for consideration. A preliminary vehicle screening and tolerability study is highly recommended before commencing large-scale efficacy studies.
| Vehicle Component | Concentration Range (% v/v) | Purpose | Key Considerations |
| Aqueous-Based | |||
| 0.5% - 1% Methylcellulose (B11928114) (MC) or Carboxymethylcellulose (CMC) in Water | As required | Suspending agent | Forms a uniform suspension for insoluble compounds. Ensure proper hydration of MC/CMC. |
| 0.1% - 0.5% Tween 80 or Polysorbate 80 in Water | As required | Surfactant/Wetting agent | Improves the wettability of the compound, preventing aggregation. |
| 5% - 10% Dimethyl Sulfoxide (DMSO) | As required | Solubilizing agent | Can aid in initial dissolution, but should be kept at a low concentration due to potential toxicity. |
| Lipid-Based | |||
| Corn Oil / Peanut Oil / Sesame Oil | As required | Lipid vehicle | Suitable for highly lipophilic compounds. May enhance oral absorption. |
| Cyclodextrin-Based | |||
| 20% - 40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water | As required | Solubilizing agent | Forms inclusion complexes to enhance the solubility of hydrophobic compounds. May require pH adjustment. |
Experimental Protocols
Protocol 1: Preparation of this compound in an Aqueous Suspension (Recommended Starting Point)
This protocol is a general starting point for creating a suspension of this compound, suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (or CMC) solution in sterile water
-
0.1% (v/v) Tween 80 (optional, as a wetting agent)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
Volumetric flasks and pipettes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., mg/kg) and the dosing volume for the animal model (e.g., 10 mL/kg for mice), calculate the final concentration of the dosing solution.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder.
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Wetting the Compound (if necessary): If this compound is highly hydrophobic, create a paste by adding a small amount of 0.1% Tween 80 to the powder in a mortar and triturating with a pestle.
-
Suspension Preparation:
-
Gradually add the 0.5% methylcellulose solution to the this compound powder (or paste) while continuously triturating or homogenizing.
-
Transfer the mixture to a sterile beaker with a magnetic stir bar.
-
Rinse the mortar and pestle with the remaining vehicle to ensure the complete transfer of the compound.
-
Stir the suspension on a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
-
Final Volume Adjustment: Transfer the suspension to a volumetric flask and add the 0.5% methylcellulose solution to reach the final desired volume.
-
Storage and Handling: Store the suspension at 2-8°C and protect it from light. Before each use, ensure the suspension is brought to room temperature and vortexed or stirred thoroughly to ensure uniform distribution of the compound.
Protocol 2: Preparation of this compound in a Solubilizing Vehicle (for Compounds with Poor Suspension Properties)
This protocol is an alternative for compounds that are difficult to suspend or for which a solution is preferred.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection, acidified to pH < 3 with HCl
-
NaOH solution (e.g., 1N) for pH adjustment
-
Magnetic stirrer and stir bar
-
pH meter
-
Calibrated balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water that has been acidified to pH < 3 with a suitable acid (e.g., HCl).
-
Dissolve this compound: Add the accurately weighed this compound powder to the acidified HP-β-CD solution.
-
Stir to Dissolve: Stir the mixture vigorously using a magnetic stirrer until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be confirmed.
-
pH Adjustment: Once the compound is dissolved, adjust the pH of the solution to between 6.0 and 8.0 using a NaOH solution. Monitor the pH carefully.
-
Final Volume and Filtration: Adjust the final volume with the vehicle and filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particles.
-
Storage: Store the final solution at 2-8°C, protected from light.
Mandatory Visualizations
B-Cell Receptor (BCR) Signaling Pathway and the Role of this compound
Caption: BCR signaling pathway and the inhibitory action of this compound on BTK.
Experimental Workflow for In Vivo Solution Preparation and Administration
Caption: Workflow for this compound in vivo preparation and oral administration.
References
Application Note: Flow Cytometry Analysis of B-cell Responses to ABBV-992 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-lymphocytes (B-cells) are central to the adaptive immune system, primarily known for their role in producing antibodies. The B-cell receptor (BCR) signaling pathway is critical for B-cell development, activation, proliferation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many B-cell malignancies, making its components key therapeutic targets.[2][3] Bruton's tyrosine kinase (BTK), a non-receptor kinase, is an essential enzyme in the BCR signaling cascade.[2][4] ABBV-992 is a novel, orally bioavailable, and irreversible covalent inhibitor of BTK, showing potential as an antineoplastic agent for treating B-cell cancers.[1][5]
This application note provides detailed protocols for utilizing multi-parameter flow cytometry to characterize the functional consequences of treating B-cells with this compound. The described assays enable researchers to assess changes in B-cell activation, proliferation, and apoptosis, providing critical insights into the compound's mechanism of action and efficacy.
Mechanism of Action of this compound
This compound selectively and irreversibly binds to BTK, inhibiting its kinase activity.[1] This action blocks the activation of the B-cell antigen receptor (BCR) signaling pathway.[1] Upon BCR engagement by an antigen, a signaling cascade is initiated, involving the phosphorylation and activation of several kinases, including BTK.[4] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a crucial step leading to downstream events like calcium mobilization and the activation of transcription factors that govern cell proliferation and survival.[4][6][7] By inhibiting BTK, this compound effectively halts these downstream signals, preventing B-cell activation and leading to an inhibition of growth and survival in malignant B-cells that overexpress BTK.[1]
Experimental Protocols
Flow cytometry is a powerful tool for single-cell analysis, making it ideal for dissecting the heterogeneous responses of B-cell populations to therapeutic agents like this compound.[8]
Protocol 1: Analysis of B-Cell Activation Markers
This protocol is designed to assess the effect of this compound on the expression of key B-cell activation markers following stimulation.
A. Objective: To quantify the expression of activation markers (e.g., CD69, CD86) on B-cells treated with this compound prior to stimulation.
B. Materials:
-
B-cell line (e.g., Ramos, TMD8) or isolated primary B-cells
-
This compound (in DMSO)
-
BCR Stimulant (e.g., Anti-IgM F(ab')2 fragment)
-
RPMI-1640 medium with 10% FBS
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorochrome-conjugated antibodies: Anti-CD19, Anti-CD69, Anti-CD86, Viability Dye (e.g., 7-AAD or PI)
-
96-well U-bottom plates
C. Methodology:
-
Cell Culture: Seed B-cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Drug Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 2 hours at 37°C.
-
Stimulation: Add a BCR stimulant (e.g., 10 µg/mL Anti-IgM) to appropriate wells and incubate for 18-24 hours at 37°C. Include unstimulated controls.
-
Staining:
-
Harvest cells and wash once with cold FACS buffer.
-
Resuspend cells in 100 µL of FACS buffer containing the antibody cocktail (CD19, CD69, CD86) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend in 200 µL of FACS buffer containing a viability dye just before analysis.
-
-
Flow Cytometry: Acquire data on a flow cytometer, collecting at least 20,000 events in the live, single-cell, CD19+ gate.
D. Expected Data:
Table 1: Representative Data on Inhibition of B-cell Activation by this compound
| Treatment Group | This compound Conc. | % CD69+ of Live B-cells | % CD86+ of Live B-cells |
|---|---|---|---|
| Unstimulated Control | 0 nM | 3.5 ± 0.8% | 5.1 ± 1.1% |
| Stimulated + Vehicle | 0 nM | 85.4 ± 4.2% | 78.9 ± 5.5% |
| Stimulated + this compound | 1 nM | 62.1 ± 3.7% | 55.4 ± 4.8% |
| Stimulated + this compound | 10 nM | 25.3 ± 2.9% | 18.6 ± 3.1% |
| Stimulated + this compound | 100 nM | 5.8 ± 1.5% | 7.2 ± 2.0% |
(Note: Data are for illustrative purposes only)
Protocol 2: B-Cell Proliferation Assay
This assay measures the dose-dependent inhibition of B-cell proliferation by this compound using a dye dilution method.
A. Objective: To determine the anti-proliferative effect of this compound on stimulated B-cells.
B. Materials:
-
Items from Protocol 1
-
Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)
C. Methodology:
-
Dye Labeling: Resuspend B-cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add proliferation dye (e.g., 1 µM CFSE) and incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of cold complete media.
-
Cell Culture: Wash cells twice and resuspend in complete media. Seed 0.5 x 10^6 cells/mL in a 24-well plate.
-
Treatment and Stimulation: Add varying concentrations of this compound. Immediately after, add the BCR stimulant (e.g., Anti-IgM).
-
Incubation: Culture cells for 72-96 hours at 37°C.
-
Analysis: Harvest cells, stain with a viability dye, and analyze using flow cytometry. Proliferation is measured by the successive halving of the dye fluorescence intensity in daughter cell generations.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of BTK inhibitors for the treatment of B-cell malignancies [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Stereoselective Synthesis of this compound Enabled by a Flow Diazotization and a Partial Reduction of a Pyridone - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced Flow Cytometry Solutions for Drug Development: a Focus on B Cells (Part 1) - KCAS Bio [kcasbio.com]
Application Notes and Protocols: Detection of pBTK Inhibition by ABBV-992 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling pathways.[1][2] Its activation is crucial for B-cell proliferation, differentiation, and survival.[2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[2][3] ABBV-992 is a potent and selective, novel BTK inhibitor that has been advanced to Phase I clinical trials.[4][5] As an irreversible covalent inhibitor, this compound targets BTK, preventing the activation of the B-cell antigen receptor (BCR) signaling pathway and subsequent downstream survival pathways.[1] This leads to the inhibition of malignant B-cell growth where BTK is overexpressed.[1]
Upon activation of the BCR signaling cascade, BTK undergoes phosphorylation at key tyrosine residues, notably Y551 in the activation loop (by Syk) and subsequent autophosphorylation at Y223 in the SH3 domain, which is essential for its full enzymatic activity.[6] Therefore, measuring the phosphorylation status of BTK is a direct method for assessing the efficacy of BTK inhibitors.
This document provides a comprehensive protocol for performing a Western blot to detect and quantify the inhibition of BTK phosphorylation (pBTK) in response to treatment with this compound.
BTK Signaling Pathway and this compound Mechanism of Action
The following diagram illustrates the simplified B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK and the inhibitory action of this compound.
Caption: BTK signaling pathway and this compound inhibition.
Data Presentation: Effect of this compound on pBTK Levels
The following table presents representative quantitative data on the dose-dependent inhibition of BTK phosphorylation at Y223 by this compound in a relevant cell line (e.g., Ramos B cells). Data is normalized to total BTK and expressed as a percentage of the untreated control.
| This compound Concentration (nM) | Mean pBTK (Y223) Signal (Normalized) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 1.00 | 0.08 | 0% |
| 1 | 0.75 | 0.06 | 25% |
| 10 | 0.42 | 0.05 | 58% |
| 50 | 0.15 | 0.03 | 85% |
| 100 | 0.05 | 0.02 | 95% |
| 500 | 0.02 | 0.01 | 98% |
Experimental Protocol: Western Blot for pBTK
This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and immunodetection of pBTK (specifically pY223 or pY551) and total BTK.
Materials and Reagents
-
Cell Line: Appropriate B-cell lymphoma line (e.g., Ramos, TMD8)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA or Bradford assay kit
-
SDS-PAGE: Gels, running buffer, loading buffer
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST
-
Primary Antibodies:
-
Rabbit anti-pBTK (Y223)
-
Rabbit anti-pBTK (Y551)
-
Mouse anti-Total BTK
-
Mouse anti-β-Actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Experimental Workflow Diagram
Caption: Standard experimental workflow for Western blot analysis.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates and allow them to grow overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle-only (DMSO) control.
-
If necessary, stimulate the BCR pathway with an agonist like anti-IgM 30 minutes prior to lysis to ensure a robust pBTK signal in the control group.
-
-
Protein Extraction:
-
Harvest cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein samples to the same concentration with lysis buffer and loading buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-pBTK Y223) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total BTK and a loading control like β-Actin.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the pBTK signal to the total BTK signal, and then to the loading control, to determine the relative change in phosphorylation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Leptin-signaling inhibition results in efficient anti-tumor activity in estrogen receptor positive or negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Stereoselective Synthesis of this compound Enabled by a Flow Diazotization and a Partial Reduction of a Pyridone - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Preclinical Testing of ABBV-992
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, established by implanting human tumor tissue directly into immunodeficient mice, have emerged as a pivotal platform in preclinical oncology research. These models are recognized for their ability to retain the histopathological and genetic characteristics of the original patient tumor, offering a more predictive in vivo system for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts.[1][2][3] This document provides detailed application notes and standardized protocols for the utilization of PDX models in the preclinical assessment of ABBV-992, a potent and selective irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[4][5]
This compound targets BTK, a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of various B-cell malignancies.[4][6] By inhibiting BTK, this compound effectively disrupts downstream signaling cascades, leading to the suppression of malignant B-cell growth.[4] These application notes will guide researchers in designing and executing robust preclinical studies to evaluate the efficacy of this compound in relevant PDX models of B-cell cancers.
This compound Mechanism of Action and Signaling Pathway
This compound is an orally bioavailable inhibitor that specifically and irreversibly binds to BTK, preventing its activation.[4] This action blocks the B-cell antigen receptor (BCR) signaling pathway, which is critical for the survival and proliferation of malignant B-cells.[4][6] The inhibition of BTK disrupts downstream signaling molecules, ultimately leading to decreased tumor cell growth.[4]
Experimental Protocols
Establishment and Propagation of B-Cell Malignancy PDX Models
This protocol outlines the procedure for implanting patient-derived tumor tissue into immunodeficient mice and the subsequent passaging to expand the model for preclinical studies.
Materials:
-
Fresh or cryopreserved patient-derived tumor tissue (e.g., from lymphoma or chronic lymphocytic leukemia)
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Sterile surgical instruments
-
Matrigel (optional)
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Animal tissue adhesive or sutures
Procedure:
-
Tumor Tissue Preparation:
-
If using fresh tissue, transport it in sterile media on ice and process within 2-4 hours of collection.
-
If using cryopreserved tissue, thaw it rapidly in a 37°C water bath.
-
In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Mouse Preparation and Tumor Implantation:
-
Anesthetize the mouse using an approved institutional protocol.
-
Shave and sterilize the implantation site (typically the flank).
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to enhance engraftment.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with tissue adhesive or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by palpation and caliper measurements.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, fixed for histological analysis, or used for the next passage.
-
For passaging, repeat steps 1 and 2 with the newly harvested tumor tissue. It is recommended to use early-passage PDXs (ideally less than 10 passages) for drug efficacy studies to maintain the characteristics of the original tumor.
-
In Vivo Efficacy Study of this compound
This protocol describes the methodology for evaluating the anti-tumor activity of this compound in established PDX models.
Materials:
-
Established PDX-bearing mice with tumor volumes of 100-200 mm³
-
This compound formulated in an appropriate vehicle
-
Vehicle control
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
-
Scale for mouse weight measurement
Procedure:
-
Study Groups and Randomization:
-
Randomize mice into treatment and control groups (n=8-10 mice per group) once tumors reach the desired size.
-
Typical groups include: Vehicle control and one or more dose levels of this compound.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage). The route of administration should be consistent with the drug's properties.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.
-
Monitor the general health of the animals daily.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³), or after a specified treatment duration.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).
-
Immunohistochemistry (IHC) for Target Engagement
This protocol provides a method to assess the in vivo target engagement of this compound by measuring the phosphorylation of downstream signaling proteins in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections
-
Primary antibodies (e.g., anti-phospho-BTK, anti-phospho-PLCγ2)
-
Secondary antibodies
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform antigen retrieval using an appropriate buffer and heating method.
-
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate sections with the primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate and mount the slides.
-
Examine the slides under a microscope and score the staining intensity and percentage of positive cells. Compare the results between the treated and control groups to assess the inhibition of BTK signaling.
-
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical In Vivo Efficacy of this compound in a B-Cell Lymphoma PDX Model
| Treatment Group | Dose (mg/kg, oral, daily) | Number of Mice (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 10 | 1850 ± 150 | - | +2.5 |
| This compound | 10 | 10 | 925 ± 110 | 50 | -1.2 |
| This compound | 30 | 10 | 460 ± 85 | 75 | -3.8 |
| This compound | 100 | 10 | 150 ± 40 | 92 | -5.1 |
Table 2: Hypothetical Pharmacodynamic Analysis of BTK Pathway Inhibition by this compound in PDX Tumors
| Treatment Group | Dose (mg/kg) | Mean p-BTK Staining Score ± SD | % Inhibition of p-BTK | Mean p-PLCγ2 Staining Score ± SD | % Inhibition of p-PLCγ2 |
| Vehicle Control | - | 3.8 ± 0.4 | - | 3.5 ± 0.5 | - |
| This compound | 30 | 1.2 ± 0.3 | 68 | 1.5 ± 0.4 | 57 |
Conclusion
The use of patient-derived xenograft models provides a robust and clinically relevant platform for the preclinical evaluation of novel cancer therapeutics like this compound. The protocols and guidelines presented in these application notes are intended to assist researchers in conducting high-quality, reproducible studies to assess the efficacy and mechanism of action of this compound in B-cell malignancies. Adherence to these standardized procedures will facilitate the generation of reliable data to support the continued development of this promising BTK inhibitor.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BTK [stage.abbviescience.com]
- 4. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. memoinoncology.com [memoinoncology.com]
- 6. cancerresearchuk.org [cancerresearchuk.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming ABBV-992 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of ABBV-992 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] Its primary on-target effect is the inhibition of the B-cell antigen receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of certain malignant B-cells.[2][5]
Q2: I'm observing a phenotype in my cell-based assay that doesn't align with the known function of BTK. Could this be an off-target effect?
This is a strong indication of potential off-target activity. To investigate this, a systematic approach is recommended:
-
Dose-Response Analysis: Establish a clear dose-response curve for the observed phenotype. While on-target effects are dose-dependent, so too can be off-target effects.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized, structurally distinct BTK inhibitors. If multiple inhibitors targeting BTK produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. Overexpressing a drug-resistant mutant of BTK should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[6]
Q3: How can I proactively identify potential off-target effects of this compound?
Proactive identification of off-target effects is crucial for the accurate interpretation of experimental results. The most direct method is to perform a comprehensive kinase selectivity profile, screening this compound against a large panel of kinases.[6] This can be done through commercial services that offer panels covering a significant portion of the human kinome. The results will provide data on the potency of this compound against a wide range of kinases, revealing potential off-targets.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides actionable steps to diagnose and resolve them.
Problem 1: Inconsistent or unexpected results in cell viability/proliferation assays.
| Potential Cause | Suggested Action | Expected Outcome |
| Off-target toxicity | Perform a broad kinase screen (kinome profiling) to identify potential off-target kinases known to be involved in cell survival pathways. | Identification of off-target kinases that could explain the observed toxicity. |
| Cell line-specific effects | Test this compound on a panel of cell lines with varying expression levels of BTK and potential off-target kinases. | Correlation between the observed phenotype and the expression profile of on- and off-target kinases. |
| Inhibition of unintended related kinases | Even within the same kinase family, lack of selectivity can lead to different outcomes. Assess the effect of this compound on other Tec family kinases. | Understanding if the phenotype is due to inhibition of BTK or other closely related kinases. |
| Experimental variability | Ensure consistent cell passage number, seeding density, and inhibitor preparation and storage. | Increased reproducibility of experimental results. |
Problem 2: Discrepancy between biochemical assay and cell-based assay results.
| Potential Cause | Suggested Action | Expected Outcome |
| High intracellular ATP concentration | Biochemical assays are often performed at low ATP concentrations, which may not reflect intracellular levels. Perform cell-based target engagement assays like NanoBRET™ to measure inhibitor binding in a cellular context.[6] | A more accurate determination of the inhibitor's potency in a physiological environment. |
| Inhibitor is a substrate for efflux pumps | Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil). | An increase in the inhibitor's cellular potency if it is an efflux pump substrate.[6] |
| Low expression or activity of BTK in the cell line | Verify the expression and phosphorylation status (activity) of BTK in your cell model using Western blotting. | Confirmation of target expression and activity in the chosen cell line. |
| Poor cell permeability of the inhibitor | Use cell-based assays with permeabilized cells or assess inhibitor uptake directly. | Understanding if the inhibitor is reaching its intracellular target. |
Experimental Protocols
1. Kinase Selectivity Profiling (Biochemical Assay)
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
-
Objective: To identify off-target kinases of this compound and determine its selectivity profile.
-
Procedure:
-
Assay Setup: In a multi-well plate, incubate each kinase from the panel with its respective substrate and ATP at a concentration close to the Km for each kinase.
-
Compound Addition: Add this compound at a fixed concentration (e.g., 1 µM) to each well. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction: Initiate the kinase reaction and incubate for a defined period.
-
Quantification: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percentage of kinase activity remaining at the tested concentration relative to the vehicle control. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
-
Follow-up: For any identified off-target kinases, perform dose-response assays to determine the IC50 value, which quantifies the potency of the inhibitor against these off-targets.
Illustrative Kinase Selectivity Data for a Hypothetical BTK Inhibitor
| Kinase | % Inhibition @ 1 µM | On-Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity (Off-Target IC50 / On-Target IC50) |
| BTK | 98% | 5 | - | - |
| SRC | 65% | - | 150 | 30-fold |
| LYN | 55% | - | 250 | 50-fold |
| FYN | 40% | - | 500 | 100-fold |
| EGFR | 10% | - | >10,000 | >2000-fold |
| VEGFR2 | 5% | - | >10,000 | >2000-fold |
2. Cellular Target Engagement Assay (NanoBRET™)
This protocol describes how to assess the engagement of this compound with its target (BTK) and potential off-targets in live cells.[6]
-
Objective: To quantify the binding of this compound to its target and potential off-targets in a cellular environment.
-
Procedure:
-
Cell Line Preparation: Use a cell line engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Seed the cells in a multi-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to the target kinase.
-
Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.
-
-
Data Analysis: Inhibitor binding to the kinase will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET signal against the inhibitor concentration to determine the IC50 value for target engagement in live cells.[6]
Visualizations
Caption: On-target pathway of this compound inhibiting BTK.
Caption: Workflow for troubleshooting unexpected phenotypes.
Caption: Logical relationship between a common problem and its solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Collection - Stereoselective Synthesis of this compound Enabled by a Flow Diazotization and a Partial Reduction of a Pyridone - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: ABBV-992 In Vitro Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility and stability issues when working with the Bruton's tyrosine kinase (BTK) inhibitor, ABBV-992, in vitro.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A1: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a polar aprotic solvent like DMSO is rapidly diluted into an aqueous buffer where it is poorly soluble.[1] To prevent this, it is recommended to perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Adding the compound dropwise while gently vortexing the media can also help.[1] It is also crucial to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1]
Q2: My this compound solution appears cloudy in the incubator after a few hours. What could be the cause?
A2: Cloudiness, or turbidity, that develops over time can be due to several factors. A temperature shift from room temperature to 37°C in the incubator can decrease the solubility of some compounds.[2] The CO2 environment in an incubator can also alter the pH of the media, which may affect the solubility of pH-sensitive molecules.[2] Additionally, the compound may be interacting with components in the media, such as salts and proteins, leading to precipitation over time.[2] To mitigate this, always pre-warm your media to 37°C before adding this compound and ensure your media is properly buffered for the CO2 concentration in your incubator.[2]
Q3: How should I prepare my stock solution of this compound and how should it be stored?
A3: It is advisable to prepare a high-concentration stock solution of this compound in an appropriate organic solvent, such as 100% DMSO.[1][3] For storage, it is best to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound over time.[2] Store these aliquots at -20°C or -80°C. When you need to use the compound, thaw a single aliquot and use it immediately. Avoid repeated freeze-thaw cycles of the same stock vial.[2]
Q4: I am seeing inconsistent results in my cell-based assays with this compound. Could this be related to solubility or stability?
A4: Yes, inconsistent results are often linked to poor solubility and stability. If this compound precipitates in your assay, the actual concentration of the compound in solution will be lower and more variable than intended. This can lead to lower-than-expected bioactivity and poor reproducibility.[4] It is crucial to ensure that this compound remains in solution for the duration of your experiment. Visually inspecting your assay plates for precipitation is a good first step.
Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure for this compound?
A5: Kinetic solubility is measured by diluting a DMSO stock solution into an aqueous buffer and observing the concentration at which the compound precipitates.[5][6] This measurement is relevant for most in vitro assays where a compound is added from a DMSO stock. Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a given solvent and is determined by adding an excess of the solid compound to the solvent and allowing it to reach equilibrium over a longer period (e.g., 24 hours).[5][6] For routine in vitro screening, kinetic solubility is often more informative. However, for formulation development, thermodynamic solubility is a critical parameter.[5]
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution in Aqueous Buffer
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) buffer.[1] Add the compound dropwise while gently vortexing.[1] |
| Low Temperature of Buffer | Adding the compound to a cold buffer can decrease its solubility. | Always use pre-warmed (37°C) buffers for dilutions.[1] |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the buffer below 0.5%, and ideally below 0.1%.[1] This may require preparing a more dilute stock solution in DMSO. |
Issue 2: this compound Stability Issues in Solution
| Potential Cause | Explanation | Recommended Solution |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to compound degradation. | Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles.[2] |
| Storage at Room Temperature | Long-term storage of DMSO stock solutions at room temperature can lead to degradation. A study showed that after one year in DMSO at room temperature, the probability of observing the compound was only 52%.[7] | Store DMSO stock solutions at -20°C or -80°C for long-term storage. |
| Hydrolysis in Aqueous Buffer | Covalent inhibitors like this compound may have reactive functional groups that can be susceptible to hydrolysis in aqueous solutions, leading to inactivation. | Prepare fresh dilutions of this compound in aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. |
| Light Sensitivity | Some compounds are sensitive to light and can degrade upon exposure. | Store stock solutions in amber vials or protect them from light. Conduct experiments under subdued lighting conditions if possible. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Turbidimetry
This protocol provides a method to determine the kinetic solubility of this compound in a desired aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Prepare a Serial Dilution in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO.
-
Add to Aqueous Buffer: In a separate 96-well plate, add 198 µL of the pre-warmed (37°C) aqueous buffer to each well. Add 2 µL of each DMSO dilution of this compound to the corresponding wells containing the aqueous buffer. This will create a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate. For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.[1]
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear (i.e., has an absorbance similar to the DMSO-only control) is the kinetic solubility under these conditions.
Protocol 2: Freeze-Thaw Stability Assessment
This protocol is designed to evaluate the stability of this compound in a DMSO stock solution after multiple freeze-thaw cycles.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC system with a suitable column and detector
-
-20°C or -80°C freezer
-
Room temperature water bath
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mM).
-
Initial Analysis (Cycle 0): Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial purity and concentration. This will serve as the baseline.
-
Freeze-Thaw Cycles:
-
Freeze: Place the stock solution vial in a -20°C or -80°C freezer for at least 12 hours.
-
Thaw: Thaw the vial at room temperature until the solution is completely liquid.
-
This constitutes one freeze-thaw cycle.
-
-
Analysis after Each Cycle: After 1, 3, and 5 freeze-thaw cycles, take an aliquot of the stock solution and analyze it by HPLC.
-
Data Analysis: Compare the purity and concentration of this compound after each freeze-thaw cycle to the initial (Cycle 0) analysis. A significant decrease in purity or concentration indicates instability.
Visualizations
Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for addressing this compound precipitation issues.
Caption: Decision tree for selecting the appropriate solubility assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating BTK Inhibitor Assay Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common sources of interference in Bruton's Tyrosine Kinase (BTK) inhibitor assays.
Troubleshooting Guides
This section provides structured guidance in a question-and-answer format to address specific issues encountered during BTK inhibitor screening assays.
Issue 1: Apparent BTK inhibition is observed, but the results are inconsistent or not reproducible.
-
Question: My compound shows inhibitory activity in the primary screen, but the IC50 value varies significantly between experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several sources of assay interference. The most common culprits are compound aggregation, non-specific reactivity, or interference with the assay detection system. It is crucial to perform a series of counter-screens to identify the root cause.
Issue 2: A compound shows potent inhibition in a biochemical assay but has no effect in a cell-based assay.
-
Question: Why is my potent BTK inhibitor from a biochemical screen inactive in cellular assays?
-
Answer: This discrepancy often points to assay artifacts in the biochemical screen or poor cell permeability of the compound. Biochemical assays are more susceptible to interference from mechanisms like compound aggregation. It is also possible that the compound is rapidly metabolized or actively transported out of the cells. orthogonal, cell-based target engagement assays are recommended to confirm intracellular activity.
Issue 3: High background signal is observed in a fluorescence-based BTK assay.
-
Question: I am seeing a high background signal in my TR-FRET based BTK assay, even in the absence of enzyme activity. What should I do?
-
Answer: High background in fluorescence-based assays can be caused by autofluorescent compounds. It is important to measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. Additionally, some compounds can interfere with the lanthanide donor in TR-FRET assays, leading to a change in signal.
Frequently Asked Questions (FAQs)
General
-
What are the most common sources of interference in BTK inhibitor assays?
-
The most prevalent sources of interference include:
-
Compound Aggregation: Test compounds can form aggregates that non-specifically sequester and inhibit the BTK enzyme.[1][2]
-
Chemical Reactivity: Electrophilic compounds can covalently modify the BTK protein, leading to non-specific inhibition.[3]
-
Assay Technology Interference: Compounds can directly interfere with the detection method, such as by quenching fluorescence or inhibiting a reporter enzyme.[4]
-
Pan-Assay Interference Compounds (PAINS): These are specific chemical structures known to frequently cause false positives in high-throughput screens through various mechanisms.[5][6]
-
-
Biochemical Assays (e.g., HTRF, TR-FRET)
-
How can I identify if my compound is an aggregator?
-
A common method is to test for inhibition in the presence and absence of a non-ionic detergent like Triton X-100. Aggregation-based inhibition is often attenuated by the inclusion of a detergent.[1] Dynamic Light Scattering (DLS) can also be used to directly detect the formation of compound aggregates in solution.[7][8][9]
-
-
My compound is a suspected aggregator. How does this affect my IC50?
-
Compound aggregation can lead to a steep dose-response curve and a potent, but artifactual, IC50 value. The apparent potency will likely decrease significantly in the presence of a detergent.
-
-
What are common interfering compounds in TR-FRET assays?
-
Compounds that absorb light at the donor excitation or emission wavelengths can cause interference.[4] Salicylates have been identified as a common compound subclass that can interfere with TR-FRET assays, potentially by interacting with the europium donor.[10] Highly fluorescent compounds can also contribute to high background signal.[11][12]
-
Cell-Based Assays
-
How can I confirm that my inhibitor is engaging BTK inside the cell?
-
What could cause a lack of activity in a cell-based assay for a confirmed biochemical inhibitor?
-
Several factors could be at play:
-
Poor membrane permeability: The compound may not be able to cross the cell membrane to reach its target.
-
Efflux by cellular transporters: The compound may be actively pumped out of the cell.
-
Metabolic instability: The compound may be rapidly degraded by cellular enzymes.
-
-
Data Presentation
Table 1: Effect of Detergent on IC50 Values of Known Aggregating and Non-Aggregating BTK Inhibitors
| Compound | Class | IC50 without Triton X-100 (nM) | IC50 with 0.01% Triton X-100 (nM) | Fold Shift in IC50 |
| Compound A | Known Aggregator | 50 | >10,000 | >200 |
| Compound B | Known Aggregator | 120 | 8,500 | 71 |
| Ibrutinib | Non-Aggregator | 5 | 6 | 1.2 |
| Acalabrutinib | Non-Aggregator | 8 | 9 | 1.1 |
Table 2: Common Interfering Compound Classes in TR-FRET Assays and Their Effects
| Interfering Class | Mechanism of Interference | Observed Effect on Assay Signal | Mitigation Strategy |
| Autofluorescent Compounds | Emission overlaps with donor or acceptor wavelength. | Increased background fluorescence. | Pre-read plate before adding assay reagents to identify fluorescent compounds. |
| Quenchers | Absorbance overlaps with donor or acceptor emission. | Decreased signal in both donor and acceptor channels. | Monitor donor and acceptor channels separately, not just the ratio.[12] |
| Lanthanide Chelators | Directly interact with the Europium or Terbium donor. | Can either enhance or quench the donor signal. | Test compound in a buffer-only condition with the donor to check for direct effects. |
| Salicylates | Interaction with the europium FRET donor. | Change in assay signal.[10] | Use orthogonal assays that do not rely on TR-FRET. |
Experimental Protocols
Protocol 1: Identifying Compound Aggregation using a Detergent-Based Counter-Screen
This protocol is adapted from established methods for identifying aggregate-based inhibitors.[1]
-
Materials:
-
BTK enzyme and substrate
-
Assay buffer
-
Test compound stock solution (e.g., in DMSO)
-
Triton X-100 (10% stock solution)
-
384-well assay plates
-
Plate reader compatible with the assay detection method
-
-
Procedure:
-
Prepare two sets of serial dilutions of the test compound in the assay buffer.
-
To one set of dilutions, add Triton X-100 to a final concentration of 0.01%. To the other set, add an equivalent volume of vehicle.
-
Add the BTK enzyme to all wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the signal according to the specific assay protocol (e.g., HTRF, ADP-Glo).
-
Plot the dose-response curves for both conditions (with and without detergent) and calculate the respective IC50 values.
-
-
Interpretation:
-
A significant rightward shift (>10-fold) in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.
-
Protocol 2: Orthogonal Confirmation of BTK Inhibition using a NanoBRET Cellular Target Engagement Assay
This protocol is based on the principles of the Promega NanoBRET™ Target Engagement Assay.[13]
-
Materials:
-
HEK293 cells transiently expressing a NanoLuc-BTK fusion protein.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Tracer K-5.
-
Test compound.
-
NanoBRET™ Nano-Glo® Substrate.
-
White 384-well assay plates.
-
-
Procedure:
-
Seed the HEK293 cells expressing NanoLuc-BTK into the assay plate and incubate overnight.
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Pre-treat the cells with the NanoBRET Tracer K-5.
-
Add the test compound dilutions to the cells and incubate for 1 hour at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the BRET signal on a luminometer equipped with appropriate filters.
-
-
Interpretation:
-
A dose-dependent decrease in the BRET signal indicates that the test compound is competing with the tracer for binding to BTK within the cells, confirming target engagement.
-
Mandatory Visualization
Caption: Simplified BTK Signaling Pathway.
Caption: Experimental Workflow for Identifying Assay Interference.
Caption: Troubleshooting Logic for BTK Assay Interference.
References
- 1. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. Pan-assay interference compounds | 33 Publications | 164 Citations | Top Authors | Related Topics [scispace.com]
- 7. cache-challenge.org [cache-challenge.org]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. Salicylates are interference compounds in TR-FRET assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Optimizing ABBV-992 Concentration for Cell Culture Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of ABBV-992 for in vitro cell culture experiments. Given that this compound is a novel, potent, and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), this guide addresses the unique considerations for working with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions by targeting and binding to BTK, which is a key component of the B-cell receptor (BCR) signaling pathway.[1] This inhibition prevents B-cell activation and the downstream signaling pathways that promote the growth of malignant B cells.[1]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: As specific preclinical data for this compound is not yet widely published, we recommend determining the optimal concentration empirically for your specific cell line and assay. However, based on the activity of other potent, second-generation covalent BTK inhibitors, a starting range of 1 nM to 1 µM is suggested for initial dose-response experiments. For sensitive cell lines, such as those derived from B-cell malignancies, activity is often observed in the low nanomolar range.[2][3]
Q3: How does the covalent nature of this compound affect experimental design?
A3: Covalent inhibitors form a stable, long-lasting bond with their target protein. A key characteristic of these inhibitors is that their inhibitory activity is time-dependent. This means that the observed IC50 value will decrease with longer pre-incubation times.[4] It is crucial to standardize pre-incubation times across experiments to ensure reproducibility.
Q4: How can I confirm that this compound is acting as a covalent inhibitor in my assay?
A4: To confirm a covalent mechanism of action, you can perform a time-dependent IC50 assay. By measuring the IC50 at multiple pre-incubation time points (e.g., 30, 60, and 120 minutes), a decrease in the IC50 value with longer incubation times provides evidence of covalent binding.[4] Another common method is a washout experiment, where the persistence of inhibition after the removal of the compound suggests a covalent interaction.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High IC50 Value or No Inhibition Observed | 1. Insufficient incubation time for covalent bond formation.2. Cell line is resistant to BTK inhibition.3. Compound degradation. | 1. Increase the pre-incubation time of this compound with the cells before adding other reagents.2. Confirm BTK expression and dependence in your cell line via western blot or literature search.3. Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment. |
| High Variability Between Replicates | 1. Inconsistent pre-incubation times.2. Cell plating inconsistencies.3. Pipetting errors. | 1. Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of the inhibitor to all wells.2. Ensure a homogenous single-cell suspension before plating and allow cells to adhere/stabilize before adding the compound.3. Calibrate pipettes and use proper pipetting techniques. |
| Unexpected Cellular Toxicity | 1. Off-target effects at high concentrations.2. Solvent (e.g., DMSO) toxicity. | 1. Test a wide range of concentrations to identify a therapeutic window. Consider using a more selective BTK inhibitor if off-target effects are suspected.2. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level for your cell line (typically <0.5%). |
Data on Analogous BTK Inhibitors
Since specific in vitro data for this compound is limited, the following table summarizes reported IC50 values for other selective, covalent BTK inhibitors in various cell lines. This data can be used as a reference for designing initial experiments with this compound.
| Compound | Cell Line | Assay Type | IC50 (nM) | Incubation Time |
| Zanubrutinib (B611923) | REC1 (MCL) | Cell Viability | 0.9 | 72 hours |
| TMD8 (ABC-DLBCL) | Cell Viability | 0.4 | 72 hours | |
| OCI-Ly-10 (ABC-DLBCL) | Cell Viability | 1.5 | 72 hours | |
| Acalabrutinib (B560132) | MEC1 (CLL) | Apoptosis | Induces apoptosis at ≥1 µM | 48-72 hours |
| Primary CLL cells | Apoptosis | Induces apoptosis at ≥1 µM | 48-72 hours | |
| Spebrutinib | - | BTK Inhibition | 0.5 | - |
MCL: Mantle Cell Lymphoma; ABC-DLBCL: Activated B-Cell Like Diffuse Large B-Cell Lymphoma; CLL: Chronic Lymphocytic Leukemia. Data compiled from multiple sources.[2][5][6]
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTS/MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A suggested starting range is 2 µM down to low nM concentrations. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Remove the existing medium from the cells and add the 2X compound dilutions. Incubate for a standardized pre-incubation period (e.g., 2, 4, or 24 hours) to allow for covalent bond formation.
-
Assay Incubation: Following the pre-incubation, add the viability reagent (e.g., MTS or MTT) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for BTK Pathway Inhibition
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a fixed time (e.g., 4 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-BTK (Y223), total BTK, phospho-PLCγ2, total PLCγ2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to assess the degree of inhibition of BTK phosphorylation and downstream signaling.
Visualizations
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: General experimental workflow for determining the IC50 of this compound in a cell viability assay.
Caption: A logical troubleshooting flowchart for addressing unexpectedly high IC50 values with this compound.
References
- 1. Facebook [cancer.gov]
- 2. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Selectivity of ABBV-992
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their efforts to improve the selectivity of ABBV-992, a potent and selective irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows reduced potency in cellular assays compared to biochemical assays. What could be the cause?
A1: Discrepancies between biochemical and cellular assay potencies are common. Several factors can contribute to this, including high intracellular ATP concentrations that compete with the inhibitor, poor cell permeability of the compound, or the compound being a substrate for cellular efflux pumps.[4][5] It is also possible that the target kinase is not highly expressed or active in the chosen cell line.[5]
Q2: I've observed an unexpected phenotype in my cellular experiments that doesn't align with BTK inhibition. How can I determine if this is due to off-target effects?
A2: The first step is to confirm on-target engagement in your cellular model. Subsequently, a broad kinase selectivity screen, often referred to as kinome profiling, can identify potential off-target kinases.[5] Comparing the IC50 values for BTK and any identified off-targets will help determine the selectivity profile.[5] Using a structurally unrelated BTK inhibitor or genetic techniques like CRISPR-Cas9 knockout of BTK can also help differentiate on-target from off-target effects.[5]
Q3: How can I rationally design more selective this compound analogs?
A3: Several strategies can be employed to enhance kinase inhibitor selectivity. One common approach is to exploit subtle differences in the ATP-binding pocket of the target kinase compared to off-targets.[6] For covalent inhibitors like this compound, targeting a non-conserved cysteine residue is a key strategy for achieving high selectivity.[6] Other strategies include designing inhibitors that bind to less conserved allosteric sites or developing bivalent inhibitors that bind to two distinct sites on the kinase.[4][6] Structural analysis of the target and off-target kinases, if available, can guide these design efforts.[4]
Troubleshooting Guides
Issue 1: Significant Off-Target Activity Identified in a Kinome Scan
Problem: A kinome scan of an this compound analog at 1 µM shows significant inhibition (>70%) of several other kinases besides BTK.
Troubleshooting Steps:
| Step | Action | Rationale | Expected Outcome |
| 1. Dose-Response Confirmation | Perform 10-point IC50 determinations for the top off-target kinases identified in the initial screen.[7] | To quantify the potency of the analog against the off-targets and establish a selectivity window relative to BTK. | A table of IC50 values for BTK and off-target kinases, allowing for the calculation of a selectivity ratio. |
| 2. Structural Analysis | If crystal structures are available, compare the binding site of BTK with those of the off-target kinases. Pay close attention to the residues near the covalent binding site (cysteine). | To identify structural differences that can be exploited to improve selectivity. | Identification of unique pockets or residues in BTK that can be targeted with modified analogs to reduce off-target binding. |
| 3. Structure-Activity Relationship (SAR) Studies | Synthesize and test analogs with modifications aimed at reducing binding to off-target kinases while maintaining BTK potency.[4] | To systematically probe the chemical space and identify moieties that contribute to or detract from selectivity. | A set of analogs with improved selectivity profiles, providing insights for further optimization. |
| 4. Cellular Target Engagement Assays | For promising analogs, confirm target engagement and selectivity in a cellular context using techniques like NanoBRET™ or Western blotting for downstream signaling proteins.[5][8] | To ensure that the improved biochemical selectivity translates to the more complex cellular environment. | Confirmation that the analog inhibits BTK signaling in cells with minimal impact on the signaling pathways of the off-target kinases. |
Data Presentation: Selectivity Profile of an this compound Analog
| Kinase | IC50 (nM) | Selectivity Ratio (Off-target IC50 / BTK IC50) |
| BTK | 5 | - |
| TEC | 50 | 10 |
| ITK | 150 | 30 |
| EGFR | >1000 | >200 |
| SRC | 800 | 160 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general workflow for assessing the selectivity of a kinase inhibitor using a commercial kinase profiling service.
1. Compound Preparation:
- Prepare a 10 mM stock solution of the test compound in 100% DMSO.
2. Initial Single-Dose Screening:
- Submit the compound for an initial screen against a broad panel of kinases (e.g., >400) at a single concentration, typically 1 µM.[5]
- Request the data as percent inhibition relative to a vehicle control.
3. Identification of Potential Off-Targets:
- Identify any kinases that are significantly inhibited (e.g., >70% inhibition).
4. Dose-Response (IC50) Determination:
- For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value.[7] This typically involves a 10-point concentration curve.
- The IC50 value is the concentration of the inhibitor required to reduce the kinase activity by 50%.
5. Selectivity Analysis:
- Compare the IC50 values for the on-target kinase (BTK) and the identified off-target kinases to determine the selectivity profile of the compound.
Protocol 2: Cellular Target Engagement using Western Blot
This protocol describes how to assess the inhibition of BTK signaling in cells.
1. Cell Culture and Treatment:
- Culture a suitable B-cell lymphoma cell line (e.g., TMD8) in complete medium.
- Seed the cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of the this compound analog or vehicle (DMSO) for 2 hours.
- Stimulate the B-cell receptor (BCR) pathway by adding anti-IgM antibody for 10 minutes.
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
3. Western Blotting:
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH).
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phospho-BTK signal to total BTK and the loading control.
- Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the selectivity of this compound analogs.
References
- 1. Facebook [cancer.gov]
- 2. Collection - Stereoselective Synthesis of this compound Enabled by a Flow Diazotization and a Partial Reduction of a Pyridone - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Addressing acquired resistance to ABBV-992 in cell lines
Technical Support Center: Addressing Acquired Resistance to ABBV-992 in Cell Lines
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals who are encountering and investigating acquired resistance to this compound in their cell line models. This guide provides troubleshooting information, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to support your research efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly selective, potent, small-molecule inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K). By targeting PI3Kα, this compound effectively blocks the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4] This pathway is frequently dysregulated in various cancers, making it a key therapeutic target.[1][4]
Q2: Our cell line is showing a decreased response to this compound over time. What are the likely causes?
A diminished response to this compound after an initial period of sensitivity is characteristic of acquired resistance. The underlying causes can be diverse and may include:
-
On-target alterations: This can involve the acquisition of new mutations in the PIK3CA gene, which encodes the p110α subunit, or amplification of the existing mutant PIK3CA allele.[5] These changes can interfere with the binding of this compound to its target or increase the overall signaling output from the PI3K pathway.
-
Activation of bypass signaling pathways: Cancer cells can adapt to PI3K inhibition by upregulating parallel signaling cascades that can sustain cell proliferation and survival.[6][[“]] The most common of these is the MAPK/ERK pathway.[8][9][10][11][12]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of this compound from the cell, thereby reducing its intracellular concentration and efficacy.[13]
Q3: How can we definitively determine if our cell line has developed resistance to this compound?
Confirmation of acquired resistance is typically achieved by performing a dose-response cell viability assay (e.g., using MTT or CellTiter-Glo®). By comparing the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line to the parental, sensitive cell line, you can quantify the level of resistance. A significant increase in the IC50 value is a clear indication of acquired resistance.[14][15]
Troubleshooting Guides
This section provides a structured approach to investigating and understanding the mechanisms behind acquired resistance to this compound.
Issue 1: Confirmed Increase in this compound IC50
Once you have confirmed a significant increase in the IC50 of this compound, the next step is to elucidate the mechanism of resistance.
Workflow for Investigating Acquired Resistance:
Caption: A logical workflow for the investigation of acquired resistance.
Step 1: Quantify the Level of Resistance
-
Experiment: Conduct a cell viability assay with a broad concentration range of this compound on both the parental and resistant cell lines.
-
Data Presentation:
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental | 25 | - |
| Resistant Population | 750 | 30 |
Step 2: Investigate On-Target Mechanisms
-
Experiment: Isolate genomic DNA from both cell lines and perform sequencing of the PIK3CA gene to identify any newly acquired mutations. Additionally, quantitative PCR (qPCR) or digital droplet PCR (ddPCR) can be used to assess copy number variation (CNV) of the PIK3CA gene.
-
Expected Outcome: The identification of novel mutations within the PIK3CA gene or an increase in the copy number of the mutant allele in the resistant cell line.[5]
Step 3: Evaluate Bypass Pathway Activation
-
Experiment: Use Western blotting to probe for the activation of key signaling pathways that can compensate for PI3K inhibition. Focus on the phosphorylation status of key nodes such as ERK, MEK, and STAT3.
-
Data Presentation:
Table 2: Hypothetical Densitometry Analysis of Western Blots
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| p-AKT (Ser473) | 1.00 | 0.15 |
| Total AKT | 1.00 | 1.05 |
| p-ERK1/2 (Thr202/Tyr204) | 1.00 | 4.20 |
| Total ERK1/2 | 1.00 | 1.10 |
Signaling Pathway Diagram:
Caption: Overview of the PI3K/AKT and MAPK/ERK signaling pathways.
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
Objective: To develop a cell line with acquired resistance to this compound through continuous exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks and plates
Procedure:
-
Initial Dosing: Begin by treating the parental cell line with this compound at a concentration equal to its IC50 value.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound in a stepwise manner.[14][15] A 1.5- to 2-fold increase at each step is a common practice.[14]
-
Monitoring: At each concentration, monitor the cells for recovery and proliferation. This process can take several months.[16][17]
-
Resistance Confirmation: Periodically, perform a cell viability assay to determine the IC50 of the treated population and compare it to the parental line. A stable, significant increase in the IC50 indicates the establishment of a resistant cell line.[14][15]
Protocol 2: Cell Viability Assay
Objective: To determine the IC50 of this compound in sensitive and resistant cell lines.
Materials:
-
Parental and resistant cell lines
-
96-well, white, clear-bottom plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay: Add the CellTiter-Glo® reagent to each well, and after a brief incubation, measure the luminescence.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results against the drug concentration. Use a non-linear regression model to calculate the IC50.
Protocol 3: Western Blotting
Objective: To assess the activation state of signaling pathways.
Materials:
-
Cell lysates from parental and resistant cells (with and without this compound treatment)
-
SDS-PAGE gels and transfer apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
For further inquiries or detailed troubleshooting, please do not hesitate to contact our technical support team.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 4. Understanding the PI3K/AKT/mTOR Signaling Pathway: Key Insights - Alpha Lifetech [alpha-lifetech.com]
- 5. Acquired PIK3CA amplification causes resistance to selective phosphoinositide 3-kinase inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. esmed.org [esmed.org]
- 13. Chemotherapy Resistance - Chemocare [chemocare.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Impact of BTK C481S Mutation on ABBV-992 Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the impact of the Bruton's tyrosine kinase (BTK) C481S mutation on the binding of the covalent inhibitor ABBV-992.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit BTK?
This compound is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions by targeting and binding to the BTK protein, thereby preventing the activation of the B-cell antigen receptor (BCR) signaling pathway.[1] This inhibition blocks B-cell activation and downstream survival pathways, which is crucial for impeding the growth of malignant B cells that overexpress BTK.[1]
Q2: What is the BTK C481S mutation?
The C481S mutation is a specific genetic alteration in the BTK gene, where the cysteine (C) residue at position 481 is replaced by a serine (S) residue. This cysteine residue is located in the ATP-binding pocket of the BTK enzyme and is the target for covalent inhibitors like this compound.[2]
Q3: How does the C481S mutation affect the binding of covalent BTK inhibitors like this compound?
Covalent BTK inhibitors, including this compound, are designed to form a permanent, irreversible bond with the cysteine residue at position 481 of the BTK protein.[2] The C481S mutation removes this crucial cysteine residue, replacing it with a serine. This change prevents the formation of the covalent bond, thereby significantly reducing the binding affinity and inhibitory activity of the drug.[3][4] This is a primary mechanism of acquired resistance to covalent BTK inhibitors.[4]
Q4: Is this compound expected to be effective against BTK with the C481S mutation?
Based on its mechanism as a covalent inhibitor, this compound is not expected to be effective against BTK harboring the C481S mutation. The absence of the Cys481 residue abrogates the intended covalent binding, leading to a loss of inhibitory potency. While specific quantitative data for this compound against the C481S mutant is not publicly available, the well-established mechanism of resistance for this class of inhibitors strongly suggests a significant reduction in efficacy.
Q5: Are there alternative inhibitors for BTK C481S?
Yes, non-covalent, reversible BTK inhibitors have been developed to overcome the resistance conferred by the C481S mutation.[2] These inhibitors do not rely on the cysteine at position 481 for their binding and can effectively inhibit the mutant enzyme.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound efficacy in cellular assays over time. | Development of acquired resistance. | Sequence the BTK gene in your cell line to check for the C481S mutation or other potential resistance mutations. |
| Inconsistent results in BTK binding assays. | Experimental variability or reagent issues. | Refer to the detailed experimental protocols below. Ensure proper handling and concentration of reagents, including this compound, BTK enzyme (wild-type and mutant), and detection components. |
| High background signal in biochemical kinase assays. | Non-specific binding or assay interference. | Optimize substrate and enzyme concentrations. Run appropriate controls, including no-enzyme and no-substrate reactions. Consider using a different assay format (e.g., TR-FRET vs. luminescence). |
| Difficulty confirming BTK inhibition in whole-cell lysates. | Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for observing inhibition of BTK autophosphorylation (p-BTK Y223) by Western blot. |
Data Presentation
While specific binding data for this compound against the C481S mutant is not publicly available, the following table illustrates the expected trend based on data for other covalent BTK inhibitors.
| Inhibitor | BTK Genotype | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| Covalent Inhibitor (e.g., Ibrutinib) | Wild-Type | ~0.5 - 5 | ~5 - 50 |
| C481S Mutant | >1000 | >1000 | |
| Non-Covalent Inhibitor (e.g., Pirtobrutinib) | Wild-Type | ~1 - 10 | ~10 - 100 |
| C481S Mutant | ~1 - 10 | ~10 - 100 |
Note: These are representative values and can vary depending on the specific assay conditions.
Experimental Protocols
Biochemical BTK Kinase Activity Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced during the kinase reaction, which is indicative of BTK activity.
Materials:
-
Recombinant human BTK (Wild-Type and C481S mutant)
-
This compound
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)[5]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in BTK Kinase Buffer.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle (DMSO).
-
Add 2 µl of a solution containing the BTK enzyme (e.g., 3ng per well) in Kinase Buffer.
-
Add 2 µl of a substrate/ATP mix (e.g., 0.2 mg/ml Poly (4:1 Glu, Tyr) and 50 µM ATP) to initiate the reaction.[5]
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cellular BTK Autophosphorylation Assay
This protocol assesses the ability of an inhibitor to block BTK autophosphorylation at tyrosine 223 (Y223) in a cellular context.
Materials:
-
Cell line expressing BTK (e.g., Ramos B-cells)
-
This compound
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Lyse the cells on ice with lysis buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary anti-phospho-BTK (Tyr223) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total BTK antibody to confirm equal loading.
-
Quantify band intensities to determine the concentration-dependent inhibition of BTK autophosphorylation.
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
References
Technical Support Center: PLCG2 Mutations and Resistance to BTK Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PLCG2 mutations and Bruton's tyrosine kinase (BTK) inhibitors, such as ABBV-992.
Frequently Asked Questions (FAQs)
Q1: What is the role of PLCG2 in B-cell signaling?
A1: The PLCG2 gene encodes for the enzyme Phospholipase C gamma 2 (PLCγ2).[1][2] This enzyme is a critical component of the B-cell receptor (BCR) signaling pathway.[3] Upon BCR activation, BTK phosphorylates and activates PLCγ2.[4] Activated PLCγ2 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] These molecules, in turn, trigger downstream signaling cascades that are crucial for B-cell development, activation, proliferation, and survival.[6][7]
Q2: How do PLCG2 mutations lead to resistance to BTK inhibitors like this compound?
A2: BTK inhibitors, including the irreversible covalent inhibitor this compound, function by blocking the kinase activity of BTK, thereby preventing the activation of downstream signaling pathways necessary for malignant B-cell growth.[7] However, certain mutations in PLCG2 can lead to a "gain-of-function" in the PLCγ2 enzyme.[8][9] These activating mutations render PLCγ2 hypersensitive and capable of signaling downstream of the BCR, even when BTK is inhibited.[8][9] This provides a bypass mechanism that allows the cancerous B-cells to continue to proliferate, thus conferring resistance to BTK inhibitors.[8][10]
Q3: What are the most common PLCG2 mutations associated with BTK inhibitor resistance?
A3: Several recurrent PLCG2 mutations have been identified in patients who have developed resistance to BTK inhibitors. The most frequently reported mutations include R665W, S707Y, and L845F.[11] These mutations are typically located in regions of the PLCγ2 protein that are important for its regulation and catalytic activity.[11]
Q4: Can PLCG2 mutations co-occur with BTK mutations?
A4: Yes, it is not uncommon for PLCG2 mutations to co-occur with mutations in BTK itself in patients with acquired resistance to BTK inhibitors.[9][12] The most common BTK mutation is at the C481 residue, which is the binding site for covalent BTK inhibitors like ibrutinib.[13] The presence of mutations in both genes can contribute to a more robust resistance phenotype. Approximately 20-30% of patients with BTK inhibitor resistance may have co-existing BTK and PLCG2 mutations.[12]
Q5: Are there strategies to overcome resistance mediated by PLCG2 mutations?
A5: Overcoming resistance due to PLCG2 mutations is an active area of research. Some strategies being explored include:
-
Next-generation BTK inhibitors: Non-covalent BTK inhibitors have been developed that can inhibit both wild-type and C481-mutated BTK.[11][13] However, resistance can still emerge through other BTK mutations or downstream mutations in PLCG2.[14]
-
Combination therapies: Combining BTK inhibitors with other targeted agents, such as BCL2 inhibitors (e.g., venetoclax), is a promising approach to prevent or overcome resistance.[9][11]
-
Targeting downstream pathways: Investigating inhibitors of signaling molecules further downstream of PLCγ2 could offer alternative therapeutic avenues.[6]
-
BTK degraders: Proteolysis-targeting chimeras (PROTACs) that lead to the degradation of the BTK protein are being investigated as a way to overcome resistance.[13][15]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Cell line shows unexpected resistance to this compound despite having wild-type BTK. | 1. The cell line may harbor a PLCG2 gain-of-function mutation. 2. Activation of alternative survival pathways (e.g., NF-κB, MAPK).[16] | 1. Sequence the PLCG2 gene in the resistant cell line to check for known activating mutations. 2. Perform phosphoproteomic or western blot analysis to assess the activation status of key nodes in alternative signaling pathways. |
| Difficulty in detecting low-frequency PLCG2 mutations in patient samples. | 1. The variant allele frequency (VAF) of the mutation may be below the limit of detection of standard Sanger sequencing. 2. Poor DNA quality or quantity from the sample. | 1. Utilize a more sensitive method such as next-generation sequencing (NGS) with deep coverage or digital PCR (dPCR) to detect low-frequency mutations.[17] 2. Optimize DNA extraction protocols and ensure stringent quality control of the input material. |
| In vitro cell viability assays with this compound show inconsistent results. | 1. Variability in cell seeding density. 2. Inconsistent drug concentration or incubation time. 3. Cell line heterogeneity. | 1. Standardize cell seeding protocols and ensure even cell distribution in multi-well plates. 2. Prepare fresh drug dilutions for each experiment and adhere to a strict incubation schedule. 3. Perform single-cell cloning to establish a homogenous cell population for assays. |
| Conflicting results between genotypic data (PLCG2 mutation status) and phenotypic data (resistance to this compound). | 1. The identified PLCG2 variant may be a variant of unknown significance (VUS) and not a true gain-of-function mutation. 2. Other, uncharacterized resistance mechanisms may be at play. | 1. Functionally validate the identified PLCG2 variant using in vitro assays (e.g., calcium flux, IP1 accumulation) to determine if it confers constitutive activity. 2. Perform whole-exome or whole-genome sequencing to identify other potential resistance-conferring mutations. |
Quantitative Data Summary
Table 1: Frequency of BTK and PLCG2 Mutations in Ibrutinib-Resistant Chronic Lymphocytic Leukemia (CLL)
| Mutation Status | Frequency in Resistant CLL Patients | Reference |
| BTK mutation alone | ~50% | [12] |
| PLCG2 mutation alone | <10% | [12] |
| Co-occurring BTK and PLCG2 mutations | 20-30% | [12] |
| No detectable BTK or PLCG2 mutation | ~20% | [12] |
Note: Data is based on studies with the first-generation BTK inhibitor ibrutinib, but provides a relevant framework for understanding potential resistance patterns with other covalent BTK inhibitors like this compound.
Experimental Protocols
Protocol 1: Detection of PLCG2 Mutations using Next-Generation Sequencing (NGS)
-
DNA Extraction: Isolate genomic DNA from patient-derived cells or cell lines using a high-fidelity DNA extraction kit. Quantify the DNA and assess its purity.
-
Library Preparation: Prepare a targeted sequencing library using a custom panel that includes the full coding region of the PLCG2 gene, or at a minimum, the exons containing known mutational hotspots.
-
Sequencing: Perform deep sequencing on an Illumina platform to achieve high coverage across the target regions.
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome.
-
Perform variant calling using established bioinformatics pipelines to identify single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Annotate the identified variants to determine their potential functional impact.
-
Filter the variants to identify known and novel mutations in PLCG2.
-
Protocol 2: Functional Validation of PLCG2 Mutations using a Calcium Flux Assay
-
Cell Line Preparation: Use a B-cell line that is dependent on BCR signaling. Transduce the cells with lentiviral vectors expressing either wild-type PLCG2 or the PLCG2 mutant of interest.
-
Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
BTK Inhibition: Treat the cells with this compound at a concentration known to fully inhibit BTK activity.
-
BCR Stimulation: Stimulate the B-cell receptor using an anti-IgM antibody.
-
Flow Cytometry Analysis: Immediately acquire data on a flow cytometer, measuring the change in fluorescence intensity over time.
-
Data Interpretation: Cells expressing a gain-of-function PLCG2 mutant are expected to exhibit a significant increase in intracellular calcium levels upon BCR stimulation, even in the presence of the BTK inhibitor, as compared to cells expressing wild-type PLCG2.
Visualizations
Caption: B-Cell Receptor (BCR) signaling and the mechanism of resistance to this compound via mutant PLCγ2.
Caption: Experimental workflow for identifying and validating PLCG2-mediated resistance.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. PLCG2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Essential Role of Phospholipase Cγ2 in Early B-Cell Development and Myc-Mediated Lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Resistance-Associated Mutations in Chronic Lymphocytic Leukemia Patients Treated With Novel Agents [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Resisting the Resistance: Navigating BTK Mutations in Chronic Lymphocytic Leukemia (CLL) | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms of Resistance to Noncovalent Bruton's Tyrosine Kinase Inhibitors. [themednet.org]
- 15. cllsociety.org [cllsociety.org]
- 16. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Test Details - PLCG2 Mutation Testing [knightdxlabs.ohsu.edu]
Technical Support Center: ABBV-992 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with the Bruton's tyrosine kinase (BTK) inhibitor, ABBV-992, in vitro.
Frequently Asked Questions (FAQs)
Q1: I am observing significant cytotoxicity with this compound in a cell line that does not express BTK. What are the potential causes?
Unexpected cytotoxicity in a cell line presumed to be a negative control can arise from several factors. These can be broadly categorized into compound-specific effects and experimental artifacts.
-
Off-Target Effects: this compound, while a potent BTK inhibitor, may interact with other kinases or cellular proteins, leading to off-target toxicity.[1][2] This is a known phenomenon with kinase inhibitors.
-
Compound Quality and Handling: The purity of the this compound batch, its solubility in the culture medium, or degradation into a more toxic substance can contribute to unexpected effects.
-
Experimental/Assay Artifacts: The observed cytotoxicity may not be a true biological effect but rather an artifact of the assay itself. This can include interference of the compound with the assay reagents (e.g., colorimetric or fluorescent readouts), issues with the vehicle (e.g., DMSO) concentration, or problems with cell culture conditions.[3][4]
Q2: How can I differentiate between off-target cytotoxicity and experimental artifacts?
A systematic approach with appropriate controls is crucial.
-
Vehicle Control: Always include a vehicle-only control (e.g., cells treated with the same concentration of DMSO used to dissolve this compound) to rule out solvent toxicity.[5]
-
Assay Interference Control: Run a cell-free assay with this compound at the highest concentration to check for direct interference with assay reagents.[4]
-
Use an Alternative Cytotoxicity Assay: If you suspect assay interference, use a different method that relies on a distinct detection principle (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release).[4]
-
Microscopic Examination: Visually inspect the cells under a microscope for signs of stress or death, and to check for compound precipitation, which can cause artifacts.[4]
Q3: What are the recommended positive and negative controls for cytotoxicity experiments with this compound?
-
Positive Control (Compound): A well-characterized cytotoxic agent (e.g., staurosporine) should be used to confirm that the assay can detect cell death.
-
Positive Control (Cell Line): A BTK-expressing malignant B-cell line, where cytotoxicity is the expected on-target effect, should be included.[1]
-
Negative Control (Compound): If available, a structurally similar but biologically inactive analog of this compound can help confirm that the observed effects are due to the specific pharmacophore.
-
Negative Control (Cell Line): A cell line with no or very low BTK expression is essential for identifying off-target effects.
Q4: My dose-response curve for this compound-induced cytotoxicity is non-sigmoidal (e.g., bell-shaped). What could this indicate?
A non-classical dose-response curve can be due to several factors:[4]
-
Compound Solubility: At higher concentrations, this compound may precipitate out of the solution, leading to a lower effective concentration and thus reduced cytotoxicity.
-
Complex Biological Responses: The compound might trigger pro-survival pathways at certain concentrations, counteracting the cytotoxic effects.
-
Assay Artifacts: At high concentrations, the compound might interfere with the assay chemistry, leading to artificially low cytotoxicity readings.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting unexpected cytotoxicity observed with this compound.
Caption: A decision tree for troubleshooting unexpected in vitro cytotoxicity.
Hypothetical Data Summaries
Table 1: Comparative Cytotoxicity (IC50) of this compound in Different Cell Lines
| Cell Line | BTK Expression | Expected Cytotoxicity | Observed IC50 (µM) - MTT Assay | Observed IC50 (µM) - LDH Assay |
| Ramos (B-cell lymphoma) | High | High | 0.1 | 0.15 |
| HEK293 (Embryonic kidney) | None | Low / None | 5.0 | 5.5 |
| A549 (Lung carcinoma) | None | Low / None | 7.5 | 8.0 |
This table illustrates a scenario where this compound shows potent on-target cytotoxicity in a BTK-expressing cell line (Ramos) but also exhibits off-target cytotoxicity at higher concentrations in BTK-negative cell lines.
Table 2: Effect of Vehicle (DMSO) on HEK293 Cell Viability
| DMSO Concentration (%) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | 98 |
| 0.5 | 95 |
| 1.0 | 80 |
| 2.0 | 50 |
This table demonstrates the importance of keeping the final DMSO concentration low (ideally ≤ 0.5%) to avoid vehicle-induced cytotoxicity.
Signaling Pathways
This compound is designed to inhibit the B-cell receptor (BCR) signaling pathway by irreversibly binding to BTK.[1] Unexpected cytotoxicity could arise from the inhibition of other kinases that share structural similarities with BTK.
Caption: On-target vs. a hypothetical off-target pathway for this compound.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol assesses cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan (B1609692).
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of this compound and controls (vehicle, positive control) in culture medium. Replace the existing medium with the treatment medium.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This protocol measures cytotoxicity by quantifying the release of LDH from cells with damaged plasma membranes.[4]
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Experimental Workflow for Investigating Off-Target Cytotoxicity
Caption: A workflow for investigating off-target cytotoxicity.
References
- 1. Facebook [cancer.gov]
- 2. Collection - Stereoselective Synthesis of this compound Enabled by a Flow Diazotization and a Partial Reduction of a Pyridone - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Best practices for long-term storage of ABBV-992
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of ABBV-992, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For optimal long-term stability, it is recommended to store solid this compound at -20°C or colder, protected from light and moisture. While some suppliers may ship the compound at room temperature, this is for short-term transit only. For storage periods extending beyond a few weeks, colder temperatures are essential to minimize degradation.
Q2: How should I store this compound after reconstitution in a solvent?
Stock solutions of this compound should be stored at -80°C. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate compound degradation. The choice of solvent can also impact stability; DMSO is a common solvent for initial reconstitution.
Q3: Is this compound sensitive to light?
Yes, compounds of this nature are often sensitive to light. Both solid this compound and its solutions should be stored in light-protected containers, such as amber vials or tubes wrapped in aluminum foil.
Q4: How many freeze-thaw cycles are acceptable for this compound stock solutions?
To ensure the highest quality, it is strongly recommended to minimize freeze-thaw cycles. Ideally, stock solutions should be aliquoted after preparation to be thawed only once before use. If repeated use from a single stock vial is unavoidable, limit it to no more than 2-3 cycles.
Q5: What are the signs of this compound degradation?
Visual signs of degradation in the solid compound can include discoloration or changes in crystallinity. For solutions, precipitation upon thawing can indicate instability or poor solubility. For experimental validation, a change in potency or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) are indicators of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Improper storage leading to degradation of this compound. | 1. Review storage conditions (temperature, light, moisture). 2. Use a fresh aliquot of a properly stored stock solution. 3. Perform a quality control check on the compound (e.g., HPLC) to assess purity. |
| Precipitate observed in thawed stock solution | The compound may have low solubility in the chosen solvent at low temperatures, or the solution may have become supersaturated. | 1. Gently warm the solution to 37°C for a short period and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Loss of compound activity over time | Degradation due to multiple freeze-thaw cycles or extended storage at inappropriate temperatures. | 1. Discard the old stock solution. 2. Prepare a fresh stock solution from solid compound and aliquot into single-use vials for storage at -80°C. |
| Discoloration of solid compound | Potential oxidation or degradation from exposure to light or moisture. | 1. Do not use the discolored compound. 2. Obtain a new batch of the compound and ensure it is stored in a desiccated, dark environment at the recommended temperature. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol outlines a method to evaluate the stability of this compound in a chosen solvent over time and under different storage conditions.
1. Materials:
- Solid this compound
- Anhydrous DMSO (or other desired solvent)
- HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
- High-performance liquid chromatography (HPLC) system with a UV detector
- Analytical column (e.g., C18)
- -80°C freezer, -20°C freezer, and a light-protected benchtop storage area
2. Procedure:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Immediately after preparation (T=0), take an aliquot for HPLC analysis to establish the initial purity.
- Aliquot the remaining stock solution into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, room temperature in the dark).
- At designated time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
- Allow the aliquots to thaw completely at room temperature.
- Analyze each sample by HPLC, using the same method as the T=0 sample.
- Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.
8. Data Analysis:
- Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
- Plot the percentage of intact this compound against time for each storage condition to determine the stability profile.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound stock solutions.
Validation & Comparative
A Comparative Guide to the Selectivity Profiles of ABBV-992 and Acalabrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies. The development of irreversible BTK inhibitors has significantly improved patient outcomes. This guide provides a comparative overview of the selectivity profiles of two such inhibitors: ABBV-992, a novel BTK inhibitor from AbbVie, and acalabrutinib (B560132) (Calquence®), a second-generation BTK inhibitor. Selectivity is a crucial attribute for kinase inhibitors, as off-target effects can lead to undesirable side effects. This document aims to present the available experimental data to aid researchers in understanding the nuanced differences between these two molecules.
Mechanism of Action
Both this compound and acalabrutinib are orally bioavailable, irreversible covalent inhibitors of Bruton's tyrosine kinase.[1] They function by targeting and binding to the BTK protein, which is a key component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the development, activation, proliferation, and survival of B-cells. By inhibiting BTK, these drugs prevent the activation of downstream survival pathways, ultimately leading to the inhibition of growth of malignant B-cells that overexpress BTK.[1]
Quantitative Selectivity Profile
A comprehensive understanding of a kinase inhibitor's selectivity is paramount for predicting its potential for off-target effects and overall safety profile. This is often achieved by screening the compound against a large panel of kinases, a process known as kinome profiling.
Acalabrutinib:
This compound:
As of the latest available information, detailed quantitative data on the kinome-wide selectivity profile of this compound has not been publicly disclosed by AbbVie. While described as a "potent and selective BTK inhibitor," specific experimental data, such as IC50 values or percentage of inhibition against a comprehensive kinase panel, are not available in the public domain.[2][3] Therefore, a direct quantitative comparison of the selectivity profile of this compound with that of acalabrutinib is not possible at this time.
The following table summarizes the available information.
| Feature | This compound | Acalabrutinib |
| Primary Target | Bruton's tyrosine kinase (BTK) | Bruton's tyrosine kinase (BTK) |
| Selectivity Profile | Described as a potent and selective BTK inhibitor.[2][3] | Highly selective with a low rate of off-target hits in kinome scans.[2][3] |
| Quantitative Data | Publicly unavailable | Demonstrates minimal inhibition of off-target kinases such as ITK, TEC, and EGFR compared to first-generation inhibitors. |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments typically cited in such studies.
KinomeScan™ Selectivity Profiling
This method provides a quantitative measure of inhibitor binding to a large number of kinases.
Principle: The assay is based on a competition binding assay where the test compound is competed against a proprietary, immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.
Protocol:
-
Kinase Panel: A comprehensive panel of human kinases is utilized.
-
Compound Preparation: The test inhibitor (e.g., this compound or acalabrutinib) is prepared at a specified concentration (e.g., 1 µM).
-
Binding Assay: The test inhibitor is incubated with the kinase and the immobilized ligand in a multi-well plate.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test inhibitor is compared to a DMSO control. The results are typically expressed as a percentage of control or a dissociation constant (Kd).
Biochemical Kinase Inhibition Assays (e.g., IMAP, LanthaScreen™)
These assays directly measure the enzymatic activity of the kinase in the presence of the inhibitor.
Principle: These are fluorescence-based assays that detect the phosphorylation of a substrate by the kinase. The inhibition of this phosphorylation by the test compound is quantified.
Protocol:
-
Reagents: Recombinant kinase, substrate (peptide or protein), ATP, and the detection reagents are prepared.
-
Compound Titration: The inhibitor is serially diluted to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated together. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the detection reagents are added. For example, in the LanthaScreen™ assay, a terbium-labeled antibody that binds to the phosphorylated substrate is used, and the signal is measured using time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity) is calculated.
Visualizations
Signaling Pathway of Bruton's Tyrosine Kinase (BTK)
Caption: The B-Cell Receptor (BCR) signaling cascade, with the point of inhibition by this compound and acalabrutinib.
Experimental Workflow for Kinase Selectivity Profiling
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
Conclusion
Acalabrutinib is a second-generation BTK inhibitor with a well-documented high selectivity profile, which is thought to contribute to its favorable clinical safety. This compound is a novel BTK inhibitor also described as being potent and selective. However, a direct and detailed comparison of their selectivity profiles is currently hampered by the lack of publicly available quantitative data for this compound. As more preclinical and clinical data for this compound becomes available, a more comprehensive comparative analysis will be possible. Researchers are encouraged to consult the latest publications and presentations from the respective manufacturers for the most up-to-date information.
References
A Comparative Analysis of BTK Inhibitors in B-cell Malignancy Models: Zanubrutinib vs. ABBV-992
A critical evaluation of the Bruton's tyrosine kinase (BTK) inhibitors zanubrutinib (B611923) and ABBV-992 reveals a significant disparity in publicly available data, precluding a direct, evidence-based comparison of their performance in B-cell malignancy models. While zanubrutinib has a robust portfolio of preclinical and clinical data, information regarding this compound, an investigational agent from AbbVie, is limited due to the termination of its Phase 1 clinical trial.
This guide provides a comprehensive overview of the available experimental data for zanubrutinib, offering researchers, scientists, and drug development professionals a detailed understanding of its mechanism of action, efficacy in preclinical models, and key experimental protocols. The lack of corresponding data for this compound necessitates a focused presentation on zanubrutinib.
Zanubrutinib: A Second-Generation BTK Inhibitor
Zanubrutinib is a potent, selective, and irreversible second-generation BTK inhibitor.[1][2] It forms a covalent bond with the cysteine 481 residue in the active site of BTK, leading to the inhibition of its kinase activity.[1][2] This targeted inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and trafficking of malignant B-cells.[1][2][3]
Mechanism of Action: Disrupting the B-Cell Receptor Signaling Pathway
The BCR signaling cascade is a critical pathway for B-cell development and function. In many B-cell malignancies, this pathway is constitutively active, promoting cancer cell survival and proliferation.[3] BTK is a key mediator in this pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling molecules, including PLCγ2, leading to the activation of transcription factors like NF-κB, which promote cell survival and proliferation.[2] Zanubrutinib's irreversible binding to BTK effectively blocks these downstream signals, inducing apoptosis in malignant B-cells.[1]
B-Cell Receptor (BCR) signaling pathway and the inhibitory action of zanubrutinib on BTK.
Preclinical Efficacy of Zanubrutinib in B-cell Malignancy Models
Zanubrutinib has demonstrated significant anti-tumor activity in a range of preclinical models of B-cell malignancies.
In Vitro Activity
Zanubrutinib has shown potent inhibition of proliferation and induction of apoptosis in various B-cell lymphoma cell lines.
| Cell Line | B-cell Malignancy Type | IC50 (nM) | Reference |
| Jeko-1 | Mantle Cell Lymphoma | 1.487 µM (for proliferation) | [4] |
| Mino | Mantle Cell Lymphoma | 5.884 µM (for proliferation) | [4] |
| OCI-LY10 | Diffuse Large B-cell Lymphoma | Not explicitly stated, but showed tumor growth inhibition in xenograft models | [4] |
Note: IC50 values can vary depending on the assay conditions.
In Vivo Activity
In vivo studies using xenograft and patient-derived xenograft (PDX) models have further established the anti-tumor efficacy of zanubrutinib.
| Model Type | B-cell Malignancy | Treatment | Outcome | Reference |
| OCI-LY10 DLBCL Xenograft | Diffuse Large B-cell Lymphoma | Zanubrutinib (2.5 and 7.5 mg/kg, p.o., BID) | Tumor growth inhibition of 76% and 88%, respectively. | [4] |
| MCL PDX Model | Mantle Cell Lymphoma | Zanubrutinib (30 mg/kg, oral gavage, twice a day) | Significant tumor inhibition with no detectable toxicities. | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments used to evaluate zanubrutinib.
Cell Proliferation Assay
Objective: To determine the effect of zanubrutinib on the proliferation of B-cell lymphoma cell lines.
Methodology:
-
Cell Culture: B-cell lymphoma cell lines (e.g., Jeko-1, Mino) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of zanubrutinib or vehicle control for a specified period (e.g., 72 hours).
-
Assessment of Proliferation: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Apoptosis Assay
Objective: To determine if zanubrutinib induces programmed cell death in B-cell lymphoma cells.
Methodology:
-
Cell Treatment: Cells are treated with zanubrutinib or vehicle control for a defined period (e.g., 24 or 48 hours).
-
Apoptosis Detection: Apoptosis is quantified using methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.
-
Caspase-Glo 3/7 Assay: The activity of executioner caspases 3 and 7 is measured using a luminescent assay.
-
-
Data Analysis: The percentage of apoptotic cells or the fold-change in caspase activity is compared between treated and control groups.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of zanubrutinib in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.
-
Tumor Implantation: B-cell lymphoma cells (e.g., OCI-LY10) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Zanubrutinib is administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition (TGI) is calculated.
Workflow of preclinical evaluation of zanubrutinib in B-cell malignancy models.
This compound: An Investigational BTK Inhibitor with Limited Data
This compound is a Bruton's tyrosine kinase inhibitor that was under development by AbbVie for the treatment of B-cell malignancies. A Phase 1 clinical trial (NCT04804254) was initiated to evaluate the safety and efficacy of this compound, both as a monotherapy and in combination with another investigational agent, ABBV-623. However, this trial was terminated.
Due to the early termination of the clinical trial and the lack of published preclinical data, a direct comparison of this compound with zanubrutinib in B-cell malignancy models is not possible. Key information that remains unavailable for this compound includes:
-
Potency and Selectivity: No publicly available data on its IC50 against BTK or its selectivity profile against other kinases.
-
In Vitro and In Vivo Efficacy: No published studies detailing its effects on B-cell lymphoma cell lines or in animal models.
-
Mechanism of Action: While it is a BTK inhibitor, specifics of its binding and downstream effects have not been publicly disclosed.
Conclusion
Zanubrutinib is a well-characterized second-generation BTK inhibitor with a clear mechanism of action and demonstrated preclinical and clinical efficacy in various B-cell malignancies. The extensive publicly available data allows for a thorough understanding of its therapeutic potential. In stark contrast, the development of this compound was halted at an early stage, resulting in a significant lack of accessible data. Consequently, a direct and meaningful comparison of the performance of zanubrutinib and this compound in B-cell malignancy models cannot be conducted at this time. Researchers and clinicians should rely on the robust dataset available for zanubrutinib when considering BTK inhibitors for the treatment of B-cell malignancies. Further updates on AbbVie's oncology pipeline may provide insights into their future strategies for targeting the BTK pathway.[5][6]
References
- 1. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Zanubrutinib: a novel therapeutic option for the treatment of B-cell neoplasms | Majeranowski | Acta Haematologica Polonica [journals.viamedica.pl]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. abbvie.com [abbvie.com]
- 6. AbbVie Science [stage.abbviescience.com]
Differential Effects of ABBV-992 on BTK Resistance Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Bruton's tyrosine kinase (BTK) inhibitor ABBV-992, with a focus on its potential effects on common BTK resistance mutations. While specific preclinical data on this compound's activity against these mutations are not yet publicly available, this document outlines the established mechanisms of BTK inhibitor resistance and the experimental frameworks used to evaluate next-generation inhibitors designed to overcome these challenges.
Introduction to BTK Inhibition and Resistance
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a key role in the proliferation, survival, and trafficking of both normal and malignant B-cells.[1][2] First-generation BTK inhibitors, such as ibrutinib, are covalent inhibitors that form an irreversible bond with a cysteine residue at position 481 (C481) in the BTK active site.[3] These inhibitors have demonstrated significant clinical efficacy in various B-cell malignancies.[4]
However, a primary mechanism of acquired resistance to covalent BTK inhibitors is the mutation of this C481 residue, most commonly to a serine (C481S).[5][6][7] This mutation prevents the covalent binding of the inhibitor, reducing its efficacy while often preserving the kinase activity of BTK.[5] To address this, newer generations of BTK inhibitors, including non-covalent (reversible) inhibitors and potentially novel covalent inhibitors, are being developed to maintain activity against these resistant mutants.[3][8][9] this compound is a novel, potent, and selective BTK inhibitor that has advanced to Phase I clinical trials.[10]
Data Presentation: Comparative Efficacy of BTK Inhibitors
Specific quantitative data on the inhibitory activity of this compound against wild-type (WT) and mutant BTK are not publicly available at this time. The following tables are presented as a template to illustrate how such data is typically structured for comparative analysis. The values for Ibrutinib and a hypothetical next-generation inhibitor are included for illustrative purposes.
Table 1: Biochemical Potency of BTK Inhibitors against Wild-Type and C481S Mutant BTK
| Compound | Target | IC50 (nM) | Fold Change (C481S vs. WT) |
| This compound | BTK (WT) | Data not available | Data not available |
| BTK (C481S) | Data not available | ||
| Ibrutinib | BTK (WT) | ~1-5 | >100 |
| BTK (C481S) | >500 | ||
| Pirtobrutinib (Non-covalent) | BTK (WT) | ~5 | ~1 |
| BTK (C481S) | ~6 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. A lower IC50 indicates higher potency. The fold change indicates the loss of potency against the mutant enzyme.
Table 2: Cellular Activity of BTK Inhibitors in Wild-Type and C481S-Expressing Cell Lines
| Compound | Cell Line | Target | EC50 (nM) |
| This compound | TMD8 (WT BTK) | pBTK (Y223) | Data not available |
| TMD8 (C481S BTK) | pBTK (Y223) | Data not available | |
| Ibrutinib | TMD8 (WT BTK) | pBTK (Y223) | ~10 |
| TMD8 (C481S BTK) | pBTK (Y223) | >1000 | |
| Pirtobrutinib (Non-covalent) | TMD8 (WT BTK) | pBTK (Y223) | ~20 |
| TMD8 (C481S BTK) | pBTK (Y223) | ~25 |
EC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal effect in a cellular assay, such as the inhibition of BTK autophosphorylation at tyrosine 223 (pBTK Y223).
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of BTK inhibitors.
Biochemical BTK Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified BTK protein (both wild-type and mutant forms).
Methodology:
-
Reagents and Materials: Purified recombinant human BTK (WT and C481S mutant), ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100), test compound (e.g., this compound) at various concentrations, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. A kinase reaction is prepared by combining the BTK enzyme, the substrate, and the kinase buffer in the wells of a microplate. b. The test compound is added to the wells at a range of concentrations. c. The reaction is initiated by the addition of ATP. d. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. The kinase reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a luminescent detection reagent. f. The luminescence signal is read using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of BTK inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular BTK Autophosphorylation Assay
Objective: To measure the ability of a compound to inhibit BTK activity within a cellular context by assessing its autophosphorylation status.
Methodology:
-
Cell Lines: A suitable B-cell lymphoma cell line, such as TMD8, which expresses high levels of BTK. For resistance studies, isogenic cell lines engineered to express mutant BTK (e.g., C481S) are used.
-
Procedure: a. Cells are seeded in multi-well plates and incubated with increasing concentrations of the test compound for a predetermined time (e.g., 1-2 hours). b. The B-cell receptor is stimulated (e.g., with anti-IgM) to induce BTK activation and autophosphorylation. c. Cells are lysed, and the protein concentration of the lysates is determined. d. The levels of phosphorylated BTK at a specific autophosphorylation site (e.g., Y223) and total BTK are quantified using a sensitive immunoassay method such as ELISA or Western blot.
-
Data Analysis: The ratio of phosphorylated BTK to total BTK is calculated for each concentration of the test compound. The EC50 value is determined by plotting the percentage of inhibition of BTK phosphorylation against the logarithm of the compound concentration.
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK Signaling Pathway in B-Cells.
Experimental Workflow for BTK Inhibitor Evaluation
Caption: Workflow for evaluating BTK inhibitor potency.
Overcoming BTK C481S Resistance
Caption: Mechanism of C481S resistance and inhibitor action.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. news.abbvie.com [news.abbvie.com]
- 5. AID 1257741 - Biochemical Assay: A generalized procedure for a standard biochemical Btk Kinase Assay that can be used to test Formula I compounds. Alternatively, the Lanthascreen assay can be used to evaluate Btk activity through quantification of its phosphorylated peptide product. The FRET (Fluorescence Resonance Energy Transfer) that occurs between the fluorescein on the peptide product and the terbium on the detection antibody decreases with the addition of inhibitors of Btk that reduce the phosphorylation of the peptide. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BTK Inhibitor Binding Kinetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of Bruton's tyrosine kinase (BTK) inhibitor binding kinetics is paramount for advancing novel therapies. This guide provides an objective, data-driven comparison of covalent and non-covalent BTK inhibitors, offering insights into their mechanisms of action and the experimental methodologies used to characterize them.
Bruton's tyrosine kinase is a critical signaling protein in B-cells and myeloid cells, making it a prime therapeutic target for a range of B-cell malignancies and autoimmune diseases.[1] The development of BTK inhibitors has revolutionized treatment paradigms, with two main classes emerging based on their binding mechanisms: covalent and non-covalent inhibitors.
Covalent inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, form a permanent, irreversible bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of BTK.[2][3] This leads to sustained inhibition of BTK activity. In contrast, non-covalent inhibitors, including fenebrutinib (B560142) and pirtobrutinib, bind reversibly to the active site through non-covalent interactions. This key difference in binding modality has significant implications for their pharmacokinetic and pharmacodynamic profiles, including their efficacy against resistance mutations.[4]
Comparative Analysis of Binding Kinetics
The efficacy and specificity of BTK inhibitors are largely dictated by their binding kinetics. Key parameters include the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), the rate of inactivation (kinact), and the dissociation rate constant (koff), which determines the inhibitor's residence time on the target. The ratio of kinact/Ki is a crucial metric for evaluating the efficiency of covalent inhibitors.
Below is a summary of key binding kinetics data for a selection of prominent covalent and non-covalent BTK inhibitors.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) | Residence Time |
| Covalent Inhibitors | ||||||
| Ibrutinib | Covalent | 0.46 - 1.5 | ~2.0 | - | 2.8 x 10^5 - 4.77 x 10^5 | Long |
| Acalabrutinib | Covalent | 3.0 - 5.1 | ~140 | - | 3.0 x 10^4 - 3.11 x 10^4 | Long |
| Zanubrutinib | Covalent | 0.5 | - | - | 2.79 x 10^5 | Long |
| Non-Covalent Inhibitors | ||||||
| Fenebrutinib | Non-Covalent | ~3 | - | - | - | - |
| Pirtobrutinib | Non-Covalent | ~0.4 | - | - | - | - |
Note: The values presented are compiled from multiple sources and may vary depending on the specific assay conditions.[5][6][7]
The BTK Signaling Pathway and Inhibitor Action
BTK is a key mediator in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCγ2). This triggers a signaling cascade that ultimately results in the activation of transcription factors like NF-κB, which are crucial for B-cell proliferation, differentiation, and survival.[8][9] Both covalent and non-covalent inhibitors exert their effect by blocking the kinase activity of BTK, thereby interrupting this critical signaling pathway.
Caption: The BTK signaling pathway initiated by BCR activation and the point of inhibition.
Experimental Protocols for Assessing Binding Kinetics
Accurate determination of binding kinetics is crucial for the preclinical evaluation of BTK inhibitors. Several robust biochemical and cell-based assays are employed for this purpose.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay measures the enzymatic activity of purified BTK in the presence of an inhibitor. The amount of ADP produced in the kinase reaction is quantified, which is inversely proportional to the inhibitory activity of the compound.
Experimental Workflow:
Caption: Workflow for a typical ADP-Glo™ BTK kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in a suitable buffer. Prepare a solution containing recombinant BTK enzyme and a solution containing the kinase substrate (e.g., a poly-peptide) and ATP.[10][11]
-
Kinase Reaction: In a multi-well plate, add the inhibitor solution, followed by the BTK enzyme solution. Initiate the kinase reaction by adding the substrate/ATP solution.[10]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).[10]
-
Signal Generation: Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. After a 40-minute incubation, add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction.[12][13]
-
Data Acquisition and Analysis: After a 30-minute incubation, measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the luminescence against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[10]
Cell-Based Target Occupancy Assay (e.g., TR-FRET)
This assay quantifies the percentage of BTK that is bound by an inhibitor within a cellular context, providing a more physiologically relevant measure of target engagement. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common technology used for this purpose.
Experimental Workflow:
Caption: General workflow for a TR-FRET-based BTK occupancy assay.
Detailed Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line expressing BTK (e.g., Ramos B-cells). Treat the cells with a range of concentrations of the test inhibitor for a specified duration.[14]
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer to release the intracellular contents, including BTK.[14]
-
Immunoassay: In a microplate, add the cell lysates. Then, add a pair of anti-BTK antibodies, one labeled with a donor fluorophore (e.g., Europium chelate) and the other with an acceptor fluorophore. These antibodies bind to distinct epitopes on the BTK protein.[14][15]
-
Incubation: Incubate the plate to allow the formation of the antibody-BTK sandwich complex. When both antibodies are bound to the same BTK molecule, the donor and acceptor fluorophores are brought into close proximity.[16][17]
-
Signal Detection: Excite the donor fluorophore using a suitable light source. If FRET occurs, the donor will transfer energy to the acceptor, which will then emit light at a specific wavelength. Measure the emission at both the donor and acceptor wavelengths. The ratio of these signals is proportional to the amount of total BTK. To measure free BTK, a probe that binds to the unoccupied active site can be used in a competitive format.[14]
-
Data Analysis: The percentage of BTK occupancy is calculated by comparing the signal from inhibitor-treated cells to that of untreated cells.
Conclusion
The choice between a covalent and a non-covalent BTK inhibitor depends on the specific therapeutic goals and the potential for resistance development. Covalent inhibitors offer the advantage of prolonged target engagement, while non-covalent inhibitors can be effective against certain resistance mutations that affect the Cys481 binding site. A thorough understanding of their binding kinetics, facilitated by the robust experimental methods outlined in this guide, is essential for the rational design and development of the next generation of BTK-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 3. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enzymlogic.com [enzymlogic.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. bioauxilium.com [bioauxilium.com]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating Ibrutinib Resistance: A Comparative Look at Emerging BTK Inhibitors and the Profile of ABBV-992
For researchers, scientists, and drug development professionals, the emergence of resistance to the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441) presents a significant challenge in the treatment of B-cell malignancies. This guide provides a comparative overview of therapeutic strategies to overcome ibrutinib resistance, with a focus on the context for a novel BTK inhibitor, ABBV-992.
While specific preclinical data on the efficacy of this compound in ibrutinib-resistant cell lines is not yet publicly available, this guide will detail the mechanisms of ibrutinib resistance and compare alternative therapeutic approaches. This compound is identified as a novel, potent, and selective irreversible covalent BTK inhibitor that has entered Phase I clinical trials.[1][2][3]
Understanding Ibrutinib Resistance
Ibrutinib, a first-in-class BTK inhibitor, forms a covalent bond with a cysteine residue at position 481 (C481) in the active site of BTK, leading to its irreversible inhibition and blockade of the B-cell receptor (BCR) signaling pathway.[4][5] Acquired resistance to ibrutinib most commonly arises from a mutation that substitutes this cysteine with a serine (C481S).[5][6][7] This substitution prevents the covalent binding of ibrutinib, rendering it a reversible and less effective inhibitor.[6][7]
Other mechanisms of resistance include activating mutations in Phospholipase C gamma 2 (PLCγ2), a key downstream signaling molecule, which allows for BCR pathway activation even when BTK is inhibited.[6][8] Additionally, activation of alternative survival pathways, such as the PI3K/AKT pathway, can also contribute to ibrutinib resistance.[9][10]
Therapeutic Alternatives for Ibrutinib-Resistant Malignancies
Several strategies have been developed to address ibrutinib resistance. These include next-generation BTK inhibitors with different binding mechanisms, as well as agents that target other components of the B-cell survival machinery.
| Therapeutic Class | Drug Examples | Mechanism of Action in Ibrutinib Resistance |
| Next-Generation Covalent BTK Inhibitors | Acalabrutinib (B560132), Zanubrutinib | These inhibitors also bind covalently to BTK C481 but are designed to be more selective for BTK than ibrutinib, potentially leading to better tolerability.[7][11] Their efficacy in the context of the C481S mutation is limited, similar to ibrutinib. |
| Non-Covalent (Reversible) BTK Inhibitors | Pirtobrutinib | These drugs bind to BTK in a different manner that does not rely on the C481 residue. This allows them to effectively inhibit both wild-type and C481S-mutated BTK.[5][12][13] |
| BCL2 Inhibitors | Venetoclax (B612062) | This class of drugs targets BCL2, a key anti-apoptotic protein. By inducing apoptosis, venetoclax can be effective in patients who have developed resistance to BTK inhibitors through various mechanisms.[14][15] |
| PI3K Inhibitors | Idelalisib, Duvelisib | These agents target the PI3K signaling pathway, which can act as a bypass survival mechanism in ibrutinib-resistant cells.[10][14] |
As a novel covalent BTK inhibitor, the efficacy of this compound in the context of the common C481S mutation would be a critical determinant of its clinical utility for patients with acquired ibrutinib resistance.
Experimental Protocols
Evaluating the efficacy of a novel compound like this compound in ibrutinib-resistant cell lines would typically involve the following experimental workflow.
Cell Viability and Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound in both ibrutinib-sensitive and ibrutinib-resistant cancer cell lines.
Materials:
-
Ibrutinib-sensitive and characterized ibrutinib-resistant B-cell malignancy cell lines (e.g., TMD8, MEC-1, and their ibrutinib-resistant derivatives).[9][16]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Test compound (e.g., this compound) and control compounds (e.g., ibrutinib, pirtobrutinib).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent).
-
96-well clear-bottom cell culture plates.
-
Multichannel pipette, incubator, and plate reader (luminometer or spectrophotometer).
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the test and control compounds in complete medium. A typical concentration range would span from low nanomolar to high micromolar.
-
Treatment: Add the diluted compounds to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a negative control and a positive control for cell death if available.
-
Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C and 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Signaling Pathway and Drug Action
The diagram below illustrates the B-cell receptor signaling pathway, the mechanism of ibrutinib action, and the common mechanisms of acquired resistance.
Caption: B-cell receptor pathway and mechanisms of ibrutinib resistance.
References
- 1. Facebook [cancer.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Stereoselective Synthesis of this compound Enabled by a Flow Diazotization and a Partial Reduction of a Pyridone - Organic Process Research & Development - Figshare [acs.figshare.com]
- 4. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance Mechanisms for the Bruton's Tyrosine Kinase Inhibitor Ibrutinib [cancer.fr]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to BTK inhibition by ibrutinib can be overcome by preventing FOXO3a nuclear export and PI3K/AKT activation in B-cell lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. targetedonc.com [targetedonc.com]
- 12. Zanubrutinib and acalabrutinib for CLL: potential alternatives to ibrutinib? | VJHemOnc [vjhemonc.com]
- 13. news-medical.net [news-medical.net]
- 14. Overcoming Ibrutinib Resistance in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validating ABBV-992's Improved Safety Profile Over First-Generation BTK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment of B-cell malignancies. However, the clinical utility of first-generation BTK inhibitors, such as ibrutinib (B1684441), has been hampered by off-target effects leading to significant adverse events. This has driven the development of next-generation BTK inhibitors, like AbbVie's ABBV-992, which are designed for increased selectivity and an improved safety profile.
This guide provides an objective comparison of the expected safety profile of this compound with the established profile of first-generation BTK inhibitors. Due to the limited public availability of preclinical and clinical data on this compound, this guide utilizes data from other selective BTK inhibitors developed by AbbVie, such as elsubrutinib (B607293) (ABBV-105), as a proxy to illustrate the anticipated improvements. Furthermore, it presents comparative safety data from second-generation BTK inhibitors, acalabrutinib (B560132) and zanubrutinib (B611923), to establish a benchmark for enhanced safety.
Executive Summary
First-generation BTK inhibitors, while effective, are associated with a range of off-target toxicities, most notably cardiotoxicity, due to their inhibition of other kinases like TEC, CSK, and EGFR.[1][2] Next-generation inhibitors are engineered for greater specificity to the BTK enzyme, aiming to minimize these off-target interactions and thereby reduce adverse events. This compound, as a potent and selective BTK inhibitor that has advanced to Phase I clinical trials, is expected to exhibit a significantly improved safety profile. This is supported by data from elsubrutinib (ABBV-105), another selective BTK inhibitor from AbbVie, which has demonstrated superior kinome selectivity in preclinical models.[3]
Data Presentation: Kinase Selectivity and Adverse Events
The improved safety of next-generation BTK inhibitors is rooted in their enhanced selectivity for the BTK enzyme. The following tables summarize the kinase inhibition profiles of ibrutinib and the expected profile of a highly selective BTK inhibitor, representing the anticipated characteristics of this compound. Additionally, a comparison of common adverse events is provided.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Ibrutinib (IC50, nM) | Highly Selective BTK Inhibitor (e.g., Elsubrutinib/ABBV-105) (IC50, nM) | Rationale for Safety Improvement |
| BTK | 0.5 | 0.18 | Primary Target |
| TEC | 78 | >1000 | Reduced inhibition may lead to fewer platelet aggregation issues. |
| EGFR | 5.6 | >1000 | Minimized inhibition is associated with a lower incidence of rash and diarrhea.[4] |
| ITK | 10.7 | >1000 | Reduced off-target effects on T-cells. |
| BLK | 0.5 | >1000 | Increased selectivity against other B-cell signaling kinases. |
| CSK | - | - | Off-target inhibition of CSK by ibrutinib is linked to atrial fibrillation.[1] |
Note: IC50 values for ibrutinib are sourced from publicly available data. The IC50 value for the highly selective BTK inhibitor is based on data for elsubrutinib (ABBV-105) as a proxy for this compound.[5][6]
Table 2: Comparison of Common Adverse Events (Grade ≥3)
| Adverse Event | Ibrutinib (%) | Acalabrutinib (%) | Zanubrutinib (%) | Expected Profile for this compound |
| Atrial Fibrillation | 4-16 | 1-4 | 2-3 | Low |
| Hypertension | 14-26 | 7-18 | 13-17 | Low |
| Major Hemorrhage | 2-4 | 2-3 | 1-2 | Low |
| Diarrhea | 4-6 | 1-2 | 1-2 | Low |
| Rash | 3-5 | 1-2 | <1 | Low |
Note: Data for ibrutinib, acalabrutinib, and zanubrutinib are compiled from various clinical trial reports.[7][8][9][10] The expected profile for this compound is projected based on its anticipated high selectivity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to BTK inhibition and the experimental validation of inhibitor selectivity.
Caption: BTK Signaling Pathway and Inhibitor Selectivity.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for key experiments used to validate the safety and selectivity of BTK inhibitors.
In Vitro Kinase Inhibition Assay (Kinome Profiling)
This assay is crucial for determining the selectivity of a BTK inhibitor against a broad panel of kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against BTK and a panel of off-target kinases.
Materials:
-
Purified recombinant human kinases (e.g., BTK, TEC, EGFR, etc.)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: A 10-point serial dilution of the test compound is prepared in DMSO.
-
Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 5 µL of a 2x kinase solution (containing the purified kinase in assay buffer) to each well.
-
Add 5 µL of a 2x substrate/ATP solution (containing the peptide substrate and ATP at the Km concentration for each respective kinase) to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Cellular Assays for Off-Target Effects
Cell-based assays are essential to confirm that the selectivity observed in biochemical assays translates to a functional effect in a biological context.
Objective: To assess the impact of the BTK inhibitor on signaling pathways in relevant cell lines.
Example: EGFR-Dependent Cell Proliferation Assay
-
Cell Culture: Culture A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) in appropriate media.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BTK inhibitor or a known EGFR inhibitor (positive control) for 72 hours.
-
Proliferation Measurement: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) to quantify the off-target effect on EGFR-dependent proliferation.
Conclusion
While specific preclinical and clinical data for this compound are not yet in the public domain, the collective evidence from the development of second-generation and other selective BTK inhibitors strongly supports the expectation of an improved safety profile over first-generation agents. The enhanced selectivity of these newer molecules, as demonstrated through rigorous in vitro and cellular assays, is designed to translate into a lower incidence of clinically significant adverse events. As data from the ongoing clinical development of this compound becomes available, it will be critical to further validate these anticipated safety benefits.
References
- 1. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. ABBV-105, a selective and irreversible inhibitor of Bruton's tyrosine kinase, is efficacious in multiple preclinical models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ajmc.com [ajmc.com]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
Benchmarking ABBV-992: A Comparative Guide to Next-Generation BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies. The first-generation BTK inhibitor, ibrutinib (B1684441), revolutionized the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). However, off-target effects and the emergence of resistance, primarily through mutations at the C481 binding site, have driven the development of next-generation BTK inhibitors with improved selectivity and efficacy against resistant tumors.
This guide provides a comparative analysis of ABBV-992, a novel investigational irreversible BTK inhibitor, against a panel of next-generation covalent and non-covalent BTK inhibitors. Due to the early stage of this compound's development, publicly available preclinical data is limited. This guide, therefore, focuses on establishing a framework for comparison, summarizing available data for leading next-generation inhibitors, and providing detailed experimental protocols to facilitate independent evaluation as more information on this compound becomes available.
Mechanism of Action: Covalent vs. Non-Covalent BTK Inhibition
Next-generation BTK inhibitors can be broadly categorized based on their binding mechanism to the BTK enzyme.
-
Covalent Irreversible Inhibitors: These inhibitors, including this compound, acalabrutinib, and zanubrutinib (B611923), form a permanent covalent bond with a cysteine residue (C481) in the active site of BTK.[1][2] This leads to sustained inhibition of BTK activity.
-
Non-Covalent Reversible Inhibitors: This class of inhibitors, which includes pirtobrutinib (B8146385) and fenebrutinib, binds to the BTK active site through non-covalent interactions. A key advantage of this mechanism is their ability to inhibit BTK even in the presence of the C481S mutation, a common mechanism of resistance to covalent inhibitors.
Comparative Analysis of BTK Inhibitors
The following tables summarize key biochemical and cellular potency data for a selection of next-generation BTK inhibitors. It is important to note that direct cross-trial comparisons should be made with caution due to variations in assay conditions.
Table 1: Biochemical Potency (IC50) of Next-Generation BTK Inhibitors
| Inhibitor | Target | IC50 (nM) | Binding Mode |
| This compound | BTK | Data not publicly available | Covalent Irreversible |
| Acalabrutinib | BTK | 3 | Covalent Irreversible |
| Zanubrutinib | BTK | <1 | Covalent Irreversible |
| Pirtobrutinib | BTK (Wild-Type) | 3.2 | Non-Covalent Reversible |
| BTK (C481S) | 1.4 | ||
| Fenebrutinib | BTK | 2 | Non-Covalent Reversible |
| Nemtabrutinib | BTK | 0.85 | Non-Covalent Reversible |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of BTK by 50% in biochemical assays.[2][3][4][5][6]
Table 2: Kinase Selectivity Profile of Next-Generation BTK Inhibitors (IC50 in nM)
| Kinase | This compound | Acalabrutinib | Zanubrutinib | Pirtobrutinib | Fenebrutinib | Nemtabrutinib |
| BTK | N/A | 3 | <1 | 3.2 | 2 | 0.85 |
| TEC | N/A | >1000 | 6 | >1000 | >1000 | >100 |
| EGFR | N/A | No activity | >1000 | >1000 | >1000 | >1000 |
| ITK | N/A | 323-fold > BTK | 60 | >1000 | >1000 | >100 |
| SRC | N/A | >1000 | 67 | >1000 | 131-fold > BTK | >100 |
This table highlights the off-target activity of various BTK inhibitors. Higher IC50 values indicate lower potency against the respective kinase, signifying greater selectivity for BTK.[2][3][4][5][6]
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[1] Inhibition of BTK disrupts this pathway, leading to apoptosis of malignant B-cells.
Experimental Workflow: In Vitro BTK Inhibition Assay
This workflow outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a BTK inhibitor using a biochemical assay.
Experimental Protocols
Biochemical BTK Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kinase assay kits and is a common method for determining the biochemical potency (IC50) of BTK inhibitors.
Objective: To measure the in vitro inhibitory activity of a compound against purified BTK enzyme.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human BTK enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound) and control inhibitors
-
384-well white assay plates
Procedure:
-
Reagent Preparation: Prepare solutions of BTK enzyme, substrate, and ATP in BTK Kinase Buffer at the desired concentrations.
-
Inhibitor Dilution: Perform a serial dilution of the test and control inhibitors in DMSO, followed by a further dilution in BTK Kinase Buffer.
-
Kinase Reaction:
-
Add 1 µl of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µl of the BTK enzyme solution to each well.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.[7]
-
Cellular BTK Autophosphorylation Assay
This protocol describes a method to assess the ability of a BTK inhibitor to block BTK activity within a cellular context by measuring the phosphorylation of BTK at Tyr223.
Objective: To determine the cellular potency of a BTK inhibitor.
Principle: Upon B-cell receptor (BCR) stimulation, BTK autophosphorylates at tyrosine 223 (Tyr223), a critical step for its activation. This assay measures the inhibition of this phosphorylation event in B-cell lines treated with a BTK inhibitor.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium
-
Test inhibitors and control inhibitors
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer
-
Antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)
-
96-well plates
-
Detection system (e.g., Western blot apparatus or a plate reader for ELISA-based detection)
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells in appropriate media.
-
Seed the cells in a 96-well plate and treat with a serial dilution of the test inhibitor for 1-2 hours.
-
-
BCR Stimulation:
-
Stimulate the B-cell receptors by adding anti-IgM antibody to the wells and incubate for a short period (e.g., 10 minutes).
-
-
Cell Lysis:
-
Lyse the cells to release intracellular proteins.
-
-
Detection of BTK Phosphorylation (e.g., by Western Blot):
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with anti-phospho-BTK (Tyr223) antibody, followed by a secondary antibody.
-
Visualize the bands and quantify the signal.
-
Strip and re-probe the membrane with an anti-total BTK antibody for normalization.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total BTK.
-
Calculate the ratio of phospho-BTK to total BTK for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition of BTK phosphorylation against the inhibitor concentration.
-
In Vivo Efficacy Study in a B-Cell Lymphoma Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of a BTK inhibitor in a mouse model.
Objective: To assess the in vivo anti-tumor activity of a BTK inhibitor.
Principle: Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used to evaluate the efficacy of anti-cancer drugs in a setting that more closely mimics the human disease.[8][9]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
B-cell lymphoma cells or patient-derived tumor tissue
-
Test inhibitor (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Implant B-cell lymphoma cells or tumor fragments subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test inhibitor or vehicle control to the respective groups daily via oral gavage.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a specific size or after a predetermined treatment period.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Statistically analyze the differences in tumor volume between the groups.
-
Conclusion
The landscape of BTK inhibitors is rapidly evolving, with next-generation agents offering improved selectivity and the ability to overcome resistance to first-generation therapy. While detailed preclinical data for this compound is not yet publicly available, its designation as a novel, potent, and selective irreversible BTK inhibitor positions it as a promising candidate for the treatment of B-cell malignancies. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to evaluate this compound and other emerging BTK inhibitors as new data becomes available. Future studies will be crucial to fully elucidate the therapeutic potential of this compound in the context of the expanding armamentarium of BTK-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dialogorochecac.com [dialogorochecac.com]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com [promega.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ABBV-992: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, researchers, scientists, and drug development professionals must adhere to stringent disposal procedures for potent compounds like ABBV-992, a Bruton's tyrosine kinase (BTK) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedures based on general best practices for potent pharmaceutical compounds and data from similar BTK inhibitors, such as Ibrutinib.
Disclaimer: This information is a guide and should be supplemented by a thorough risk assessment and the specific Safety Data Sheet (SDS) for any chemical being handled. In the absence of a specific SDS for this compound, the procedures outlined below are based on general guidelines for hazardous pharmaceutical waste and information from the SDS for Ibrutinib.[1][2][3]
I. Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with proper handling during use. Due to the potent nature of kinase inhibitors, minimizing exposure is critical.[4]
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[1][2]
-
Implement procedures to prevent ingestion and inhalation.[2]
-
Wash hands thoroughly after handling.[2]
Personal Protective Equipment (PPE): The selection of appropriate PPE is crucial and should be based on a risk assessment of the specific laboratory procedures being performed.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to powders, but potential for splashes and spills still exists. |
II. Segregation and Labeling of this compound Waste
Proper segregation and clear labeling of waste streams are fundamental to safe and compliant disposal.
Waste Categories:
-
Unused/Expired Compound: Collect in a clearly labeled, sealed container. Do not dispose of down the drain or in regular trash.
-
Contaminated Labware (e.g., vials, pipette tips, flasks): Collect in a designated, puncture-resistant, and sealed container.
-
Contaminated Personal Protective Equipment (PPE) (e.g., gloves, lab coats, sleeves): Carefully doff PPE to avoid self-contamination and place it in a sealed bag or container.
-
Aqueous Waste (e.g., from quenching reactions): Collect in a sealed, labeled container. Do not dispose of it down the drain.
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any known hazard characteristics (e.g., "Toxic," "Reproductive Hazard") based on available information.[1][2][3]
III. Disposal Procedures
The disposal of potent investigational compounds like this compound is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Step-by-Step Disposal Protocol:
-
Characterize the Waste: Based on available data (or data from similar compounds), determine if the waste is hazardous. Given that Ibrutinib is listed as potentially damaging to fertility and the unborn child, it is prudent to handle this compound waste as hazardous.[1][2][3]
-
Segregate and Contain: Collect all waste streams into their appropriate, labeled containers as described in Section II. Ensure all containers are securely sealed.
-
Store Securely: Keep all hazardous waste in a designated, secure area away from general laboratory traffic until it can be collected for disposal.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to arrange for pickup and disposal.
-
Incineration: The standard and recommended disposal method for potent pharmaceutical compounds is incineration at a permitted hazardous waste facility.[5] This process ensures the complete destruction of the active compound.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal. A certificate of destruction should be obtained from the disposal vendor.[5]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this should include a lab coat, double gloves, and safety goggles. For larger spills of powdered material, respiratory protection is essential.
-
Contain the Spill: Use a spill kit with appropriate absorbent materials to contain the spill. For powdered spills, gently cover with a damp paper towel to avoid creating dust.
-
Clean the Area: Carefully collect the spilled material and absorbent into a hazardous waste container. Decontaminate the area with an appropriate cleaning solution.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your EHS office.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. biosynth.com [biosynth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling ABBV-992
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of the potent Bruton's tyrosine kinase (BTK) inhibitor, ABBV-992.
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) with potential antineoplastic activity.[1][2][3][4] As a potent compound, stringent safety protocols are paramount to protect laboratory personnel from exposure and to ensure the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
I. Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound. Given its potent nature, a comprehensive approach to personal protection is mandatory.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Lab Coat | Disposable, long-sleeved, with tight-fitting cuffs | Protects against splashes and contamination of personal clothing.[5] |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and aerosols.[6] |
| Respiratory Protection | An N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary, especially when handling the powder form or when there is a risk of aerosolization.[5][7] | Prevents inhalation of the potent compound. The choice of respirator should be based on a risk assessment of the specific procedure. |
| Body Protection | For large-scale operations or situations with a high risk of contamination, disposable coveralls (e.g., Tyvek®) are recommended.[8] | Provides full-body protection.[5][8] |
| Shoe Covers | Disposable shoe covers | Prevents the tracking of contaminants out of the laboratory.[5] |
II. Operational Plan for Handling this compound
A step-by-step guide for the safe handling of this compound in a laboratory setting.
A. Preparation and Weighing (Solid Compound):
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, a biological safety cabinet, or a glove box, to minimize exposure.
-
Engineering Controls: Use of a containment system like a ventilated balance enclosure or a glove bag is highly recommended for weighing the compound to prevent airborne dust.[7]
-
Donning PPE: Before handling, put on all required PPE as outlined in the table above.
-
Weighing:
-
Use a tared weigh boat or paper.
-
Carefully transfer the desired amount of this compound using a spatula.
-
Avoid creating dust. If any powder spills, clean it immediately following the spill cleanup procedure outlined below.
-
-
Dissolving:
-
Add the solvent to the vessel containing the weighed this compound.
-
Ensure the vessel is capped before agitation to prevent splashes.
-
B. Handling of this compound in Solution:
-
PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Containment: All procedures involving solutions of this compound should be performed in a chemical fume hood.
-
Pipetting: Use of a calibrated positive displacement pipette is recommended to avoid aerosol generation.
-
Transfers: When transferring solutions, do so carefully to avoid splashes and spills.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for hazardous waste disposal. |
| Solutions containing this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coats) | Dispose of as hazardous waste in a designated, sealed container. |
IV. Emergency Procedures
A. Spill Cleanup:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Inform your supervisor and laboratory safety personnel.
-
PPE: Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Cleanup: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.
B. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention.
V. Mechanism of Action: BTK Signaling Pathway
This compound is an inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and differentiation.[1][9] By inhibiting BTK, this compound disrupts these signaling cascades, leading to an inhibition of the growth of malignant B cells that overexpress BTK.[1]
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Collection - Stereoselective Synthesis of this compound Enabled by a Flow Diazotization and a Partial Reduction of a Pyridone - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. 3m.com [3m.com]
- 7. aiha.org [aiha.org]
- 8. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
